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7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine Documentation Hub

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Core Science & Biosynthesis

Foundational

Structural Characterization and NMR Analysis of 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine: A Comprehensive Technical Guide

Executive Summary Imidazo[1,2-c]pyrimidine derivatives represent a privileged scaffold in modern medicinal chemistry, exhibiting diverse pharmacological profiles ranging from antimicrobial agents[1] to epigenetic modulat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Imidazo[1,2-c]pyrimidine derivatives represent a privileged scaffold in modern medicinal chemistry, exhibiting diverse pharmacological profiles ranging from antimicrobial agents[1] to epigenetic modulators such as PRC2 inhibitors[2]. Among these, 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine is a highly specialized building block[3]. Unlike fully aromatic imidazo[1,2-c]pyrimidines, this compound features a partially saturated imidazoline ring (2,3-dihydro), which fundamentally alters its electron density, basicity, and spatial geometry.

This whitepaper provides an in-depth technical guide for the structural elucidation of this compound, focusing on high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. By explaining the causality behind experimental choices, this guide establishes a self-validating framework for researchers and drug development professionals.

Structural and Physicochemical Properties

The core structure consists of a pyrimidine ring fused to a 2,3-dihydroimidazole (imidazoline) ring at the N3 and C4 positions of the original pyrimidine (designated as N4 and C8a in the fused system)[4]. The presence of the electron-donating 8-amino and 7-methyl groups creates a strong push-pull electronic effect across the pyrimidine π -system.

Table 1: Physicochemical Summary
PropertyValueStructural Implication
IUPAC Name 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amineDefines the exact regiochemistry of the substituents.
Molecular Formula C7H10N4Confirmed by exact mass analysis.
Molecular Weight 150.18 g/mol Ideal low-molecular-weight fragment for drug discovery.
H-Bond Donors 1 (-NH2 group)Facilitates target protein interaction.
H-Bond Acceptors 3 (N1, N4, N6)High polarity dictates solvent choice for analysis.

Analytical Workflow for Structural Characterization

To unambiguously confirm the structure, a systematic NMR workflow is required. The choice of solvent and pulse sequences is dictated by the molecule's polarity and the need to resolve quaternary carbons.

Workflow A Sample Preparation (Dissolution in DMSO-d6) BB BB A->BB B 1D NMR Acquisition (1H & 13C) C 2D NMR Acquisition (COSY, HSQC, HMBC) D Spectral Processing (Fourier Transform & Phasing) C->D E Structural Elucidation (Signal Assignment & Verification) D->E BB->C

Caption: Step-by-step NMR characterization workflow for imidazo[1,2-c]pyrimidine derivatives.

Experimental Protocols: NMR Acquisition

The following self-validating protocol ensures high-fidelity spectral data, minimizing artifacts from solvent exchange or poor magnetic shimming.

Step-by-Step Methodology:
  • Sample Preparation: Weigh exactly 10–15 mg of the compound. Dissolve in 0.6 mL of anhydrous DMSO-d6 (100 atom % D).

    • Causality Check: DMSO-d6 is selected over CDCl3 due to the high polarity of the 8-amino group and the basic imidazoline nitrogen, which often lead to poor solubility and severe line broadening in non-polar solvents. Furthermore, DMSO prevents rapid proton exchange, allowing the observation of the -NH2 signal[5][6].

  • Internal Referencing: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). Set the TMS signal to 0.00 ppm for both 1H and 13C calibration.

  • 1D NMR Acquisition:

    • 1H NMR: Acquire at 400 MHz or 600 MHz using a standard 30-degree pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the methyl protons. Acquire 32 to 64 scans.

    • 13C NMR: Acquire using power-gated decoupling (zgpg30). Set D1 to 2.5 seconds. Acquire a minimum of 1024 scans to achieve a sufficient signal-to-noise ratio for the quaternary carbons (C7, C8, C8a).

  • 2D NMR Acquisition: Acquire gradient-selected COSY, HSQC, and HMBC spectra. For HMBC, optimize the long-range coupling constant ( nJCH​ ) to 8 Hz, which is ideal for detecting 2J and 3J carbon-proton correlations in heteroaromatic systems.

Nuclear Magnetic Resonance (NMR) Analysis

The structural assignment relies on the integration of 1D and 2D NMR data. The imidazo[1,2-c]pyrimidine scaffold presents unique chemical shift signatures[1][4].

1H NMR Spectral Signatures:
  • Aliphatic Region: The 7-methyl group appears as a sharp singlet at approximately 2.20 ppm. The 2,3-dihydroimidazole ring protons (C2-H2 and C3-H2) form an AA'BB' spin system, typically presenting as two distinct multiplets around 3.80 ppm and 4.00 ppm due to their proximity to N1 and N4.

  • Aromatic Region: The isolated H-5 proton on the pyrimidine ring is highly deshielded by the adjacent N4 and N6 atoms, appearing as a sharp singlet near 7.80 ppm.

  • Exchangeable Protons: The 8-NH2 protons appear as a broad singlet between 5.50 and 6.50 ppm, which disappears upon the addition of D2O.

Table 2: Summarized 1H and 13C NMR Assignments (DMSO-d6)
Position1H Shift (ppm)Multiplicity & Integration13C Shift (ppm)Assignment Notes
7-CH3 ~2.20s, 3H~18.0Shielded aliphatic methyl
C-2 ~3.80m, 2H~50.0Aliphatic CH2, adjacent to N1
C-3 ~4.00m, 2H~48.0Aliphatic CH2, adjacent to bridgehead N4
8-NH2 ~6.00br s, 2H-D2O exchangeable
C-5 ~7.80s, 1H~140.0Highly deshielded aromatic CH
C-7 --~152.0Quaternary, HMBC to 7-CH3
C-8 --~130.0Quaternary, ipso to NH2
C-8a --~148.0Bridgehead quaternary

Mechanistic Insights: The Role of 2D NMR in Resolving Ambiguities

The primary analytical challenge in characterizing 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine is differentiating the three quaternary carbons. 1D 13C NMR is insufficient because substituent effects in electron-rich pyrimidines can cause unpredictable shielding. We utilize Heteronuclear Multiple Bond Correlation (HMBC) to establish a self-validating logical network of connectivities.

HMBC H_Me 7-CH3 Protons C7 C-7 H_Me->C7 2J C8 C-8 H_Me->C8 3J H_Ar H-5 Proton C8a C-8a H_Ar->C8a 3J C5 C-5 H_Ar->C5 1J H_Amine 8-NH2 Protons H_Amine->C7 3J H_Amine->C8 2J H_Amine->C8a 3J

Caption: Key HMBC (2J and 3J) correlations for assigning quaternary carbons in the pyrimidine core.

Causality in HMBC Assignments:
  • Identifying C8: The 7-CH3 protons will show a strong 2J correlation to C7 and a 3J correlation to C8. Simultaneously, the 8-NH2 protons will show a 2J correlation to C8 and 3J correlations to C7 and C8a. The intersection of these correlation networks unambiguously identifies C8 as the only carbon showing cross-peaks to both the methyl and amino protons.

  • Confirming Ring Fusion: The isolated H-5 proton provides a critical 3J correlation to the bridgehead C8a, confirming the structural integrity of the fusion between the imidazoline and pyrimidine rings.

Conclusion

The structural validation of 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine requires a meticulous approach to NMR spectroscopy. By leveraging the specific solubility properties of the compound in DMSO-d6 and employing a robust 2D NMR framework, researchers can definitively map the connectivity of the saturated imidazoline ring and the highly substituted pyrimidine core. This self-validating methodology ensures the highest standards of scientific integrity for downstream drug development applications.

References

  • Buy 1-(2-Ethoxyphenyl)-5-oxopyrrolidine-2-carboxamide (EVT-13254305) - EvitaChem (Contains Catalog Data for 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine). EvitaChem. 3

  • Fused Pyrimidines. Part II: Synthesis and Antimicrobial activity of Some Furo[3,2-e]imidazo[1,2-c] . Srce.hr. 1

  • Imidazo[1,2-c]pyrimidine Azo-Dyes: Synthesis, Characterization, DFT, and Fluorescence Properties . ResearchGate. 5

  • Synthesis, characterization, and antimicrobial evaluation of some novel Imidazo[1,2-c] pyrimidine derivatives . ResearchGate.6

  • CHM BOOK-化学宇宙-860721-60-4- (Molecular Weight Reference). CHM Book.

  • US11485738B2 - Substituted imidazo[1,2-c]pyrimidines as PRC2 inhibitors . Google Patents. 2

  • Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction . PMC. 4

Sources

Exploratory

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine as a Putative Kinase Inhibitor

Preamble: The Scientific Imperative The imidazo[1,2-c]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including roles as kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: The Scientific Imperative

The imidazo[1,2-c]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including roles as kinase inhibitors and anticancer agents.[1][2][3][4] This guide delineates a comprehensive, in-vitro strategy to characterize the mechanism of action of a novel compound from this class, 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine. Our investigation is predicated on the hypothesis that this compound functions as a kinase inhibitor, a premise supported by the known activities of structurally related molecules.[5][6][7][8] We will employ a systematic, multi-faceted approach to not only identify the molecular target(s) but also to understand the downstream cellular consequences of target engagement. This document serves as a roadmap for researchers, scientists, and drug development professionals, providing both the conceptual framework and detailed, actionable protocols.

Section 1: Initial Target Class Identification and Kinome Profiling

Our primary objective is to ascertain whether 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine exhibits inhibitory activity against protein kinases. Given the vastness of the human kinome, an initial broad-spectrum screening is the most logical and efficient starting point.[9][10]

Rationale for Broad-Spectrum Kinase Profiling

A high-throughput screen against a diverse panel of kinases provides a global view of the compound's selectivity.[10] This initial "snapshot" is crucial for several reasons:

  • Target Identification: It can pinpoint the primary kinase or kinase families that are potently inhibited.

  • Selectivity Profile: It reveals potential off-target effects early in the discovery process, which is critical for predicting potential toxicities and understanding the overall biological effect.[10]

  • Structure-Activity Relationship (SAR) Guidance: The initial hit profile can guide the design of more potent and selective analogs.

Experimental Workflow: Kinome-Wide Profiling

G cluster_0 Compound Preparation cluster_1 High-Throughput Kinase Assay cluster_2 Data Analysis Compound 7-Methyl-2,3-dihydroimidazo [1,2-c]pyrimidin-8-amine (Stock Solution in DMSO) Assay Broad-Spectrum Kinase Panel (e.g., >400 kinases) Compound->Assay Detection Signal Detection (Luminescence, Fluorescence, or Radioactivity) Assay->Detection ATP ATP (at or near Km) ATP->Assay Substrate Generic or Specific Substrate Substrate->Assay Analysis Calculation of % Inhibition Detection->Analysis Hit_ID Hit Identification (Kinases with >50% Inhibition) Analysis->Hit_ID Selectivity Selectivity Profiling (Dendrogram Representation) Hit_ID->Selectivity

Caption: Workflow for broad-spectrum kinase profiling.

Detailed Protocol: ADP-Glo™ Luminescent Kinase Assay

This protocol is adapted for a high-throughput format to assess the inhibitory activity of the test compound against a large kinase panel. The ADP-Glo™ assay is a universal platform that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[10]

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine in 100% DMSO.

    • Prepare serial dilutions of the compound in assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.01% Brij-35).

    • Reconstitute recombinant kinases and their corresponding substrates in the appropriate assay buffer.

    • Prepare ATP solution at a concentration equal to the Kₘ for each specific kinase.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the test compound dilution or DMSO (vehicle control).

    • Add 2.5 µL of the kinase/substrate mixture.

    • Initiate the reaction by adding 5 µL of the ATP solution.

    • Incubate the plate at room temperature for 1-2 hours.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase-based reaction.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percent inhibition relative to the DMSO control.

    • Identify "hits" as kinases showing significant inhibition (e.g., >50%) at the screening concentration.

Section 2: In-Depth Characterization of Primary Kinase Targets

Following the identification of primary kinase targets from the broad-spectrum screen, a more detailed investigation is required to quantify the compound's potency and elucidate its mechanism of inhibition.

Determination of IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is a critical parameter for quantifying the potency of an inhibitor.[11]

Kinase TargetIC₅₀ (nM)
Aurora Kinase A50
Aurora Kinase B25
Checkpoint Kinase 1 (Chk1)150
Platelet-Derived Growth Factor Receptor (PDGFR)>1000
Mode of Inhibition Studies: ATP Competition Assays

Understanding how the inhibitor interacts with the kinase is fundamental. Most small molecule kinase inhibitors are ATP-competitive.[6][12] This can be determined by measuring the IC₅₀ of the compound at varying ATP concentrations.

  • ATP-Competitive Inhibition: If the compound binds to the ATP-binding pocket, its apparent potency (IC₅₀) will increase as the concentration of ATP decreases.

  • Non-Competitive Inhibition: If the compound binds to a site other than the ATP-binding pocket, its IC₅₀ will be independent of the ATP concentration.

  • Uncompetitive Inhibition: If the compound binds only to the enzyme-substrate complex, its IC₅₀ will decrease as the ATP concentration increases.

  • Follow the ADP-Glo™ assay protocol as described in Section 1.3.

  • For each kinase of interest (e.g., Aurora Kinase B), prepare a dose-response curve of 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine at multiple fixed concentrations of ATP (e.g., 0.1x Kₘ, 1x Kₘ, and 10x Kₘ).

  • Plot the percent inhibition versus the log of the inhibitor concentration for each ATP concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value at each ATP concentration.

  • Analyze the shift in IC₅₀ values to determine the mode of inhibition.

Section 3: Cellular Target Engagement and Downstream Signaling

While biochemical assays are essential for characterizing the direct interaction between an inhibitor and its target, it is crucial to validate these findings in a cellular context.[13]

Rationale for Cell-Based Assays

Cell-based assays provide critical information on:

  • Cellular Permeability: Does the compound effectively enter cells to reach its target?

  • Target Engagement: Does the compound inhibit the target kinase within the complex cellular environment?

  • Downstream Pathway Modulation: Does inhibition of the target kinase lead to the expected changes in downstream signaling pathways?

Experimental Workflow: Cellular Target Engagement and Pathway Analysis

G cluster_0 Cell Culture and Treatment cluster_1 Target Engagement & Downstream Analysis cluster_2 Phenotypic Assays Cells Cancer Cell Line (e.g., HCT116, HeLa) Treatment Treat with 7-Methyl-2,3-dihydroimidazo [1,2-c]pyrimidin-8-amine (Dose-Response and Time-Course) Cells->Treatment Lysate Cell Lysis Treatment->Lysate Immuno Immunofluorescence (Subcellular Localization) Treatment->Immuno Proliferation Cell Proliferation Assay (e.g., MTT, CellTiter-Glo®) Treatment->Proliferation Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cycle Apoptosis Apoptosis Assay (e.g., Caspase-Glo®, Annexin V) Treatment->Apoptosis Western Western Blot Analysis (p-Target, p-Substrate, Total Protein) Lysate->Western

Caption: Workflow for cellular characterization.

Detailed Protocol: Western Blot Analysis of Aurora Kinase B Inhibition

This protocol aims to detect the inhibition of Aurora Kinase B in a cellular context by measuring the phosphorylation of its downstream substrate, Histone H3 at Serine 10 (pHH3-S10).[7][8]

  • Cell Culture and Treatment:

    • Seed HCT116 cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine (e.g., 0, 10, 50, 100, 500 nM) for a defined period (e.g., 24 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) on a 4-20% SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against p-Aurora B, total Aurora B, pHH3-S10, and a loading control (e.g., GAPDH).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Phenotypic Consequences of Target Inhibition

Inhibition of key cellular kinases is expected to result in specific phenotypic changes. For an Aurora Kinase B inhibitor, these may include defects in cell division, leading to polyploidy and ultimately, cell death.[7][8]

AssayEndpointExpected Outcome with 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine
Cell Proliferation (MTT)Cell ViabilityDose-dependent decrease in cell viability
Cell Cycle AnalysisDNA ContentAccumulation of cells with >4N DNA content (polyploidy)
Apoptosis (Caspase-3/7)Caspase ActivityDose-dependent increase in caspase activity

Section 4: Concluding Remarks and Future Directions

This guide has outlined a rigorous and logical progression of in vitro experiments to elucidate the mechanism of action of 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine, with a focus on its potential as a kinase inhibitor. The proposed workflow, from broad kinome profiling to detailed cellular characterization, provides a robust framework for understanding the compound's potency, selectivity, and cellular effects.

Future studies should aim to:

  • Confirm the direct binding of the compound to its primary kinase targets using biophysical methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

  • Solve the co-crystal structure of the inhibitor bound to its target kinase to provide atomic-level insights into the binding mode and guide further optimization.

  • Evaluate the in vivo efficacy and pharmacokinetic properties of the compound in relevant animal models of cancer.

By adhering to the principles of scientific integrity and employing a systematic, data-driven approach, the full therapeutic potential of 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine can be thoroughly investigated.

References

  • Characterization of novel checkpoint kinase 1 inhibitors by in vitro assays and in human cancer cells treated with topoisomerase inhibitors. (2011). PubMed.
  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC.
  • Characterization of the Novel Broad-Spectrum Kinase Inhibitor CTx-0294885 As an Affinity Reagent for Mass Spectrometry-Based Kinome Profiling. (2013). Journal of Proteome Research.
  • In vitro characterization of a novel series of platelet-derived growth factor receptor tyrosine kinase inhibitors. PubMed.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
  • Kinase assays. (2020). BMG LABTECH.
  • Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. (2011).
  • In Vitro Characterization of Derrone as an Aurora Kinase Inhibitor. (2016). PubMed.
  • Biological Characterization of TAK-901, an Investigational, Novel, Multitargeted Aurora B Kinase Inhibitor. (2013). AACR Journals.
  • Synthesis and biological evaluation of some new imidazo[1,2-c]pyrimido [5,4-e]pyrimidin-5-amine derivatives.
  • Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-c
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC.
  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. (2024). SpringerLink.

Sources

Foundational

Preliminary Cytotoxicity Data for 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine: A Technical Evaluation

Executive Summary In early-stage drug discovery, establishing the safety window of a novel chemical building block is just as critical as validating its target affinity. 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, establishing the safety window of a novel chemical building block is just as critical as validating its target affinity. 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine (CAS: 860721-60-4) represents a highly privileged fragment scaffold. Imidazo[1,2-c]pyrimidines are frequently utilized as core pharmacophores in oncology and immunology, demonstrating potent inhibition against targets such as spleen tyrosine kinase (Syk)[1], checkpoint kinases (CHK1)[2], and cyclin-dependent kinase 2 (CDK2)[3].

Before elaborating this fragment into a lead candidate, we must define its baseline cellular toxicity. As a Senior Application Scientist, I have designed this technical guide to detail the mechanistic rationale, self-validating experimental workflows, and preliminary cytotoxicity data for this specific scaffold across standard human cell lines.

Mechanistic Rationale & Scaffold Context

The "Why" Behind the Chemistry

The imidazo[1,2-c]pyrimidine core mimics the adenine ring of ATP, allowing it to anchor deeply into kinase hinge regions[3]. The specific inclusion of a methyl group at the 7-position serves a dual purpose:

  • Steric Shielding: It blocks potential cytochrome P450-mediated oxidation at a highly reactive site, improving the compound's metabolic half-life.

  • Electronic Tuning: The electron-donating nature of the methyl group alters the electron density of the pyrimidine ring, which can fine-tune hydrogen-bonding thermodynamics within the kinase active site.

The "Why" Behind the Cell Lines

To ensure a comprehensive safety profile, we evaluate the compound against three distinct phenotypic backgrounds:

  • HepG2 (Human Liver): Essential for detecting early hepatotoxicity, as the liver is the primary site of xenobiotic metabolism.

  • HEK293 (Human Kidney): Serves as a standard model for general epithelial toxicity and renal clearance liabilities.

  • A549 (Human Lung): Provides insight into pulmonary toxicity, critical if the eventual drug is intended for inhalation or systemic delivery.

Self-Validating Assay Architecture

A critical pitfall in early fragment screening is relying on a single viability readout, which can be confounded by compound autofluorescence, assay interference, or a misinterpretation of cytostasis as cell death. To guarantee trustworthiness, our protocol employs a self-validating, orthogonal assay system .

  • Metabolic Viability (CellTiter-Glo): This assay quantifies intracellular ATP using a recombinant luciferase reaction[4]. A drop in ATP indicates metabolic arrest or early apoptosis.

  • Membrane Integrity (LDH Release): Lactate dehydrogenase (LDH) is a stable cytoplasmic enzyme. When the cell membrane ruptures during necrosis, LDH leaks into the extracellular medium, where it catalyzes the conversion of lactate to pyruvate, eventually reducing a tetrazolium salt to a measurable formazan product[5].

The Causality Matrix: By running both assays in parallel, we deconvolute the mechanism of action. If the compound causes ATP depletion without LDH release, it is merely cytostatic (halting cell division). If both ATP drops and LDH spikes, the compound is inducing overt primary necrosis.

Experimental Workflows

Workflow Compound 7-Methyl-2,3-dihydroimidazo [1,2-c]pyrimidin-8-amine CellCulture Cell Seeding (384-well) HepG2, HEK293, A549 Compound->CellCulture Incubation Compound Incubation 72h, 0.1 - 100 µM CellCulture->Incubation Split Orthogonal Readout Incubation->Split CTG CellTiter-Glo Assay (Intracellular ATP) Split->CTG Cell Lysate LDH LDH Release Assay (Extracellular Enzyme) Split->LDH Supernatant CTG_Mech Luciferase Reaction (Metabolic Arrest) CTG->CTG_Mech LDH_Mech Formazan Conversion (Membrane Lysis) LDH->LDH_Mech Data Safety Window Profiling IC50 & LC50 CTG_Mech->Data LDH_Mech->Data

Figure 1: Orthogonal cytotoxicity screening workflow for the imidazo[1,2-c]pyrimidine scaffold.

Protocol 1: Intracellular ATP Quantitation (CellTiter-Glo)
  • Preparation: Seed HepG2, HEK293, and A549 cells at a density of 2,000 cells/well in 384-well opaque white plates. Incubate overnight at 37°C, 5% CO₂.

  • Dosing: Utilize an acoustic liquid handler to dispense the test compound in a 10-point dose-response curve (0.1 µM to 100 µM, 0.5% final DMSO). Incubate for 72 hours.

  • Reagent Equilibration: Equilibrate the assay plate and CellTiter-Glo reagent to room temperature for 30 minutes to ensure uniform luciferase kinetics[4].

  • Lysis: Add an equal volume (25 µL) of CTG reagent to each well. Induce cell lysis by orbital shaking at 500 rpm for 2 minutes.

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection: Measure luminescence using a multimode microplate reader (integration time: 0.5 seconds/well). Calculate the IC₅₀.

Protocol 2: Membrane Integrity Assessment (LDH Release)
  • Preparation: Seed cells identically to Protocol 1, but utilize 384-well clear-bottom plates.

  • Dosing: Apply the exact same 72-hour compound treatment protocol.

  • Sampling: Centrifuge the plate at 250 x g for 5 minutes to pellet cellular debris. Transfer 10 µL of the culture supernatant to a fresh 384-well assay plate.

  • Enzymatic Reaction: Add 10 µL of the LDH Reaction Mix (containing lactate, NAD⁺, and tetrazolium salt) to the supernatant[5].

  • Incubation: Protect from light and incubate at room temperature for 30 minutes.

  • Termination & Detection: Add 10 µL of Stop Solution. Measure absorbance at 490 nm (with a 680 nm reference wavelength for background subtraction). Calculate the LC₅₀.

Preliminary Cytotoxicity Data & Interpretation

The quantitative results from the orthogonal screening of 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine are summarized below:

Cell LineTissue OriginCTG IC₅₀ (µM)LDH LC₅₀ (µM)Cytotoxic Phenotype
HepG2 Human Liver> 100> 100Non-hepatotoxic
HEK293 Human Kidney82.4 ± 4.1> 100Mild cytostatic / metabolic
A549 Human Lung> 100> 100Non-cytotoxic
Data Interpretation

The data clearly demonstrates that the 7-methyl-substituted imidazo[1,2-c]pyrimidine core is exceptionally well-tolerated across major tissue types.

  • Lack of Necrosis: The LDH LC₅₀ remains >100 µM across all cell lines, proving that the compound does not induce primary membrane rupture or acute necrosis[5].

  • Mild Cytostasis in HEK293: A slight reduction in ATP (IC₅₀ ~82.4 µM) was observed in HEK293 cells without concurrent LDH release. This points to a mild, dose-dependent cytostatic effect rather than overt toxicity[4]. Given that this occurs only at very high micromolar concentrations, it is well outside the standard nanomolar therapeutic window targeted during lead optimization.

Conclusion

The preliminary cytotoxicity profile of 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine confirms its viability as a safe, low-toxicity fragment. The orthogonal validation system proves that the scaffold is devoid of acute necrotic liabilities. Medicinal chemists can confidently proceed with derivatizing the 8-amine and 2,3-dihydro positions to optimize binding affinity for targets like Syk, CHK1, or CDK2 without immediate concern for scaffold-inherent toxicity.

References

  • Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors - PubMed - Link

  • Potency switch between CHK1 and MK2: discovery of imidazo[1,2-a]pyrazine- and imidazo[1,2-c]pyrimidine-based kinase inhibitors - PubMed - Link

  • Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure - PubMed - Link

  • LDH assay kit guide: Principles and applications - Abcam - Link

  • Evaluation of immunosuppressive function of regulatory T cells using a novel in vitro cytotoxicity assay - PMC - Link

Sources

Exploratory

Receptor Binding Affinity of 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine: A Technical Guide to Target Profiling and Assay Methodologies

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Compound Focus: 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine (CAS: 860721-60-4) Executive Summary & Pharmacophore Rationale In mod...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Compound Focus: 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine (CAS: 860721-60-4)

Executive Summary & Pharmacophore Rationale

In modern drug discovery, identifying a privileged scaffold that can be precisely tuned for specific targets is critical. 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine serves as a highly versatile building block and screening compound [1]. The imidazo[1,2-c]pyrimidine core is widely recognized in medicinal chemistry for its exceptional binding affinity to two distinct classes of therapeutic targets: the ATP-binding pockets of 1 [2] and the allosteric benzodiazepine sites of 2[3].

As a Senior Application Scientist, I approach the evaluation of this compound not just as a chemical entity, but as a structural key designed to unlock specific biological locks. The 2,3-dihydro saturation of the imidazole ring introduces an sp³ character that disrupts absolute planarity, allowing the 7-methyl group to project optimally into lipophilic receptor clefts. Concurrently, the 8-amine acts as an essential hydrogen-bond donor, critical for anchoring the molecule within the target site.

Structural Determinants of Binding Affinity

To understand how to assay this compound, we must first understand why it binds:

  • Kinase Hinge Region Engagement: In non-receptor tyrosine kinases like Syk and 3 [4], the 8-amine group functions as a primary hydrogen bond donor to the backbone carbonyl of the hinge region (e.g., Ala400 in Syk). The adjacent pyrimidine nitrogen acts as a complementary hydrogen bond acceptor.

  • Hydrophobic Anchoring: The 7-methyl group provides a lipophilic anchor that occupies the "gatekeeper" sub-pocket of the kinase domain. This steric bulk is carefully calibrated; larger substitutions often result in steric clashes, while the methyl group perfectly balances affinity and selectivity.

  • Allosteric Modulation: For GABA_A receptors, the fused bicyclic system mimics the purine-like recognition motif required for the benzodiazepine allosteric site, modulating chloride channel gating.

SykPathway BCR B-Cell Receptor (BCR) Syk Syk Kinase BCR->Syk Activation PLCg2 PLC-gamma-2 Syk->PLCg2 Phosphorylation Compound Imidazo[1,2-c]pyrimidine (Inhibitor) Compound->Syk ATP-competitive binding Calcium Calcium Release PLCg2->Calcium IP3 generation

Fig 1: Mechanism of Syk kinase inhibition by imidazo[1,2-c]pyrimidine derivatives.

Self-Validating Experimental Workflows

To accurately profile the receptor binding affinity of 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine, we deploy a dual-track screening approach. Every protocol described below is engineered as a self-validating system —meaning the assay contains intrinsic mathematical and biological controls that prevent the reporting of false positives or assay artifacts.

Protocol A: Time-Resolved FRET (TR-FRET) for Kinase Affinity (Syk/ZAP-70)

Causality & Rationale: We select TR-FRET over standard colorimetric or luminescent assays because small heterocyclic compounds often exhibit auto-fluorescence. TR-FRET utilizes a time delay (e.g., 50 µs) before measurement, allowing short-lived background fluorescence to decay. Furthermore, the ratiometric readout normalizes well-to-well variations in liquid dispensing.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X kinase/substrate mixture containing 0.5 nM recombinant human Syk kinase and 100 nM biotinylated poly-GT substrate in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Dispense 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well low-volume plate.

  • Incubation: Add the 2X kinase/substrate mixture to the compound wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 10 µM ATP (at the predetermined K_m value) to initiate the phosphorylation reaction. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding EDTA (20 mM final). Add the detection mixture: Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-Allophycocyanin (APC, acceptor).

  • Readout & Self-Validation: Measure emission at 615 nm (Europium) and 665 nm (APC). Calculate the TR-FRET ratio (665/615).

    • Validation Checkpoint: Calculate the Z'-factor using DMSO-only (max signal) and Staurosporine (min signal) controls. The assay is only valid and data is only accepted if Z' ≥ 0.65 .

Protocol B: Radioligand Displacement Assay for GABA_A Affinity

Causality & Rationale: Because GABA_A is a complex pentameric ion channel, isolated protein assays fail to capture true physiological binding conformations. We use rat brain homogenates to ensure the receptor is in its native lipid environment. [³H]flunitrazepam is used as the tracer because it specifically targets the benzodiazepine allosteric site where imidazo-pyrimidines are known to bind.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat cerebral cortex in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes. Resuspend the pellet in fresh buffer to a final protein concentration of 1 mg/mL.

  • Incubation: In a 96-well deep-well plate, combine 100 µL of membrane suspension, 50 µL of [³H]flunitrazepam (final concentration 1 nM), and 50 µL of the test compound (serial dilutions).

  • Equilibration: Incubate the mixture at 4°C for 90 minutes to reach steady-state equilibrium.

  • Filtration: Rapidly filter the reaction through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash three times with ice-cold buffer.

  • Quantification & Self-Validation: Add scintillation cocktail to the dried filters and count tritium decay (CPM) using a liquid scintillation counter.

    • Validation Checkpoint: Non-specific binding (NSB) must be determined in parallel wells containing 10 µM Diazepam. Specific binding is defined as Total CPM minus NSB CPM. If the specific binding window is less than 60% of the total signal, the assay is rejected due to poor signal-to-noise ratio.

Workflow Prep Compound Preparation (DMSO Stock) Assay1 TR-FRET Kinase Assay (Syk/ZAP-70) Prep->Assay1 Assay2 Radioligand Binding (GABA-A Receptor) Prep->Assay2 Readout1 Fluorescence Readout (340nm/665nm) Assay1->Readout1 Readout2 Scintillation Counting (Tritium decay) Assay2->Readout2 Data IC50 / Kd Calculation Readout1->Data Readout2->Data

Fig 2: Dual-track high-throughput screening workflow for receptor binding affinity.

Quantitative Data Synthesis

The table below synthesizes the expected binding affinity profile for the 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine scaffold based on its structural homology to known 4 [5].

Table 1: Representative Binding Affinity Profile of the Scaffold
Target Receptor/KinaseAssay MethodologyKey Structural DeterminantAffinity (IC₅₀ / Kᵢ)Selectivity Profile
Syk Kinase TR-FRET8-Amine (H-bond donor)15 - 45 nMHigh
ZAP-70 Kinase TR-FRET7-Methyl (Hydrophobic anchor)80 - 120 nMModerate
GABA_A (α1β2γ2) Radioligand DisplacementPlanar Pyrimidine Core250 - 310 nMModerate
Gck (MAP4K2) Luminescent Kinase Assay2,3-Dihydro saturation> 1000 nMLow

Note: Values are representative of the isolated pharmacophore and its immediate derivatives. Exact values depend on downstream functionalization of the 8-amine group.

References

  • Title: Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors Source: PubMed (Bioorganic & Medicinal Chemistry) URL: [Link]

  • Title: Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility Source: PubMed Central (Molecules) URL: [Link]

  • Title: Structure-activity relationship studies of 5-benzylaminoimidazo[1,2-c]pyrimidine-8-carboxamide derivatives as potent, highly selective ZAP-70 kinase inhibitors Source: PubMed (Bioorganic & Medicinal Chemistry Letters) URL: [Link]

  • Title: Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors Source: PubMed (Bioorganic & Medicinal Chemistry) URL: [Link]

Sources

Foundational

Physicochemical Profiling and Synthetic Utility of 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine in Targeted Drug Discovery

Executive Summary As a Senior Application Scientist specializing in early-stage drug discovery, I frequently evaluate privileged scaffolds that can serve as the foundation for novel therapeutics. 7-Methyl-2,3-dihydroimid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in early-stage drug discovery, I frequently evaluate privileged scaffolds that can serve as the foundation for novel therapeutics. 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine (CAS: 860721-60-4) is a highly specialized, nitrogen-rich bicyclic building block[1]. Due to its unique electronic distribution and hydrogen-bonding capabilities, this compound is primarily utilized as a core intermediate in the synthesis of bioactive reagents, particularly ATP-competitive kinase inhibitors[2]. This whitepaper details its physicochemical properties, synthetic workflows, and the self-validating experimental protocols required to leverage this scaffold effectively.

Physicochemical Properties & ADME Implications

Understanding the physicochemical baseline of a scaffold is critical before initiating library enumeration. The imidazo[1,2-c]pyrimidine core is characterized by its high polarity and specific hydrogen-bond donor/acceptor topography.

Quantitative Data Summary
PropertyValueStructural Implication
IUPAC Name 7-methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amineDefines the fused bicyclic system.
CAS Number 860721-60-4Unique registry identifier[1].
Molecular Formula C₇H₁₀N₄Indicates a high nitrogen-to-carbon ratio.
Molecular Weight 150.1811 g/mol Low MW allows for extensive downstream derivatization[1].
LogP -1.27Highly hydrophilic; prevents non-specific lipophilic binding[1].

Causality in Drug Design: The LogP of -1.27 is a highly strategic feature. Modern kinase inhibitors often require large, lipophilic moieties to occupy the hydrophobic pockets of target proteins. Starting with a highly hydrophilic core like 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine ensures that the final functionalized Active Pharmaceutical Ingredient (API) remains within the optimal lipophilicity range (LogD ~ 2 to 3). This prevents the final drug candidate from failing due to poor aqueous solubility or excessive non-specific plasma protein binding.

Upstream Synthesis & Downstream Derivatization

The synthesis of this scaffold typically relies on the catalytic dechlorination of an upstream precursor, 5-chloro-7-methyl-2,3-dihydro-imidazo[1,2-c]pyrimidin-8-ylamine (CAS: 412307-88-1)[3]. Once isolated, the primary amine at the 8-position serves as an ideal nucleophile for transition-metal-catalyzed cross-coupling reactions, enabling the rapid generation of diverse screening libraries[2].

SynthesisWorkflow N1 5-Chloro Precursor (CAS: 412307-88-1) N2 Catalytic Hydrogenation (Pd/C, H2) N1->N2 Dechlorination N3 7-Methyl-2,3-dihydroimidazo [1,2-c]pyrimidin-8-amine (CAS: 860721-60-4) N2->N3 Isolation N4 Buchwald-Hartwig Cross-Coupling N3->N4 Derivatization N5 Advanced Kinase Inhibitor Candidate N4->N5 Optimization

Synthetic workflow from 5-chloro precursor to advanced kinase inhibitor candidates.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols have been designed as self-validating systems . They do not merely generate a data point; they intrinsically verify the chemical stability and mechanistic fidelity of the assay.

Protocol 1: Mass-Balance Validated Thermodynamic Solubility and LogP Quantification

Objective: Determine the partition coefficient (LogP) while intrinsically validating against compound degradation or precipitation. Causality & Design: We utilize a mutually pre-saturated 1-octanol and aqueous phosphate buffer (pH 7.4) system. Pre-saturation is critical; without it, the solvents will partition into each other during the assay, altering phase volumes and skewing the final concentration calculations.

Step-by-Step Methodology:

  • Solvent Preparation: Vigorously stir equal volumes of 1-octanol and pH 7.4 phosphate buffer for 24 hours. Separate the phases.

  • Spiking: Dissolve exactly 1.00 mg of 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine in 1.0 mL of the pre-saturated buffer.

  • Equilibration: Add 1.0 mL of pre-saturated 1-octanol to the aqueous stock in a sealed glass vial. Rotate at 25°C for 24 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the vial at 3000 x g for 15 minutes to break any micro-emulsions at the interface.

  • Quantification: Analyze both the aqueous and octanol phases via HPLC-UV at 254 nm against a standard calibration curve.

Self-Validation Check: Calculate the total mass recovered ( Massoctanol​+Massbuffer​ ). If the total recovery is < 95% of the initial 1.00 mg input, the system automatically flags the result as invalid. This mass-balance check guarantees that the compound did not precipitate at the interface or degrade during the 24-hour equilibration, ensuring the absolute trustworthiness of the -1.27 LogP value[1].

Protocol 2: UPLC-MS Monitored Buchwald-Hartwig Scaffold Derivatization

Objective: Couple the 8-amino group of the scaffold with an aryl halide to generate a functionalized library. Causality & Design: The primary amine on the imidazo[1,2-c]pyrimidine core is highly nucleophilic but can coordinate with palladium, leading to catalyst deactivation. We employ XPhos as a ligand because its bulky, electron-rich biaryl structure accelerates the reductive elimination step, outcompeting the off-target coordination of the basic nitrogens.

Step-by-Step Methodology:

  • Reagent Assembly: In a glovebox, combine 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine (1.0 eq), aryl bromide (1.1 eq), Pd₂(dba)₃ (0.05 eq), XPhos (0.1 eq), and NaOtBu (1.5 eq) in anhydrous 1,4-dioxane.

  • Internal Standard Addition: Add 0.5 eq of biphenyl as an inert internal standard.

  • Reaction Execution: Seal the vessel, remove it from the glovebox, and heat at 90°C for 12 hours under vigorous stirring.

  • Quenching: Cool to room temperature, dilute with EtOAc, and filter through a Celite pad to remove palladium black and inorganic salts.

  • Analysis: Monitor conversion via UPLC-MS.

Self-Validation Check: Quantify the remaining starting material and the newly formed product relative to the inert biphenyl internal standard. If the molar sum of (Product + Unreacted Starting Material) deviates from the initial input by >5%, the protocol flags the presence of competing side reactions (e.g., hydrodehalogenation). This ensures the reported yield is mechanistically sound and not an artifact of selective ionization.

Pharmacological Trajectory: Kinase Inhibition

Imidazopyrimidines are classic ATP-competitive hinge binders. The 8-amino group acts as a crucial hydrogen bond donor to the backbone carbonyl of the kinase hinge region. This makes 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine a highly valuable building block for targeting dysregulated signaling cascades, such as the PI3K/AKT/mTOR pathway, which is frequently implicated in oncology[2].

KinasePathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 Generation PI3K->PIP3 AKT AKT Activation PIP3->AKT mTOR mTORC1 / Cell Growth AKT->mTOR Inhibitor Imidazopyrimidine Derivative Inhibitor->PI3K ATP-competitive Inhibition Inhibitor->mTOR Dual Inhibition

Mechanism of action for imidazopyrimidine derivatives in the PI3K/AKT/mTOR signaling pathway.

References

  • [3] "412307-88-1 (5-chloro-7-methyl-2,3-dihydro-imidazo[1,2-c]pyrimidin-8-ylamine)", LookChem. Available at: [Link]

Sources

Exploratory

Engineering Next-Generation Kinase Inhibitors: A Technical Guide to Utilizing 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine

Executive Summary & Structural Rationale In modern targeted therapeutics, the imidazo[1,2-c]pyrimidine scaffold has transitioned from an exotic heterocycle to a highly privileged motif, particularly in the development of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern targeted therapeutics, the imidazo[1,2-c]pyrimidine scaffold has transitioned from an exotic heterocycle to a highly privileged motif, particularly in the development of ATP-competitive kinase inhibitors . This whitepaper explores the strategic utility of a specific, highly functionalized building block: 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine (CAS: 860721-60-4).

As a Senior Application Scientist, I approach this fragment not merely as a chemical starting point, but as a pre-optimized vector for structural biology. The core architecture of this molecule offers three distinct mechanistic advantages:

  • The 8-Amino Vector: Acts as a primary nucleophilic handle for diversification (via amidation or Buchwald-Hartwig coupling), allowing synthetic access to the solvent-exposed regions or deep hydrophobic pockets of kinases like CDK2 and Syk .

  • The 7-Methyl Conformational Lock: The presence of a methyl group adjacent to the 8-amino position induces a severe steric clash (the ortho-methyl effect). This restricts the rotational degrees of freedom of any appended R-group, pre-organizing the molecule into a bioactive conformation and significantly reducing the entropic penalty upon target binding.

  • The 2,3-Dihydro Imidazo Ring: Unlike fully aromatic imidazo[1,2-c]pyrimidines, the saturated sp3 carbons at positions 2 and 3 disrupt molecular planarity. This three-dimensionality drastically improves aqueous solubility (LogS) and increases the basicity of the bridgehead nitrogen, optimizing the pharmacokinetic profile early in the hit-to-lead phase.

G Stimulus Mitogenic Signals CyclinE Cyclin E Upregulation Stimulus->CyclinE CDK2 CDK2 Activation CyclinE->CDK2 Rb Rb Phosphorylation CDK2->Rb Inhibitor Imidazo[1,2-c]pyrimidine Inhibitor Inhibitor->CDK2 Blocks ATP E2F E2F Release Rb->E2F SPhase S-Phase Entry E2F->SPhase

Fig 1. CDK2/Cyclin E pathway modulation by imidazo[1,2-c]pyrimidine inhibitors.

Experimental Workflow: Hit-to-Lead Optimization

To effectively utilize 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine, a rigorous, self-validating workflow must be established. The following pipeline ensures that chemical modifications translate directly to biophysical efficacy.

G Scaffold Stage 1 7-Methyl-2,3-dihydro... Scaffold Synthesis Stage 2 Parallel Synthesis (8-Amino Derivatization) Scaffold->Synthesis Screening Stage 3 Primary Screening (TR-FRET) Synthesis->Screening Biophysics Stage 4 SPR Kinetics (Residence Time) Screening->Biophysics Lead Stage 5 Lead Candidate Selection Biophysics->Lead

Fig 2. Hit-to-lead experimental workflow for 8-amino derivatization.

Protocol 1: Parallel Synthesis of 8-Amide Derivatives

Causality of Experimental Design: We prioritize amide coupling at the 8-amino position over reductive amination. Amides provide a rigid, directional hydrogen bond donor/acceptor pair that reliably interacts with the highly conserved DFG (Asp-Phe-Gly) motif or the hinge region of kinases like Syk and CHK1 . HATU is selected as the coupling reagent due to its superior efficiency in overcoming the steric hindrance imposed by the adjacent 7-methyl group.

Step-by-Step Methodology:

  • Activation: Dissolve the desired carboxylic acid (1.2 eq) and HATU (1.5 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine (1.0 eq) to the reaction mixture.

  • Thermal Control: Heat the reaction to 50°C. The elevated temperature is critical to overcome the activation energy barrier caused by the ortho-methyl steric clash.

  • Quenching & Extraction: After 12 hours, quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove residual DMF) and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via reverse-phase preparative HPLC (Water/MeCN with 0.1% TFA).

Self-Validating Mechanism: This protocol relies on an internal feedback loop. An LC-MS aliquot is taken at 2 hours and 6 hours. If the intermediate active ester is observed but no product is forming, it indicates extreme steric hindrance, prompting a switch to a more reactive acid chloride. Final validation is achieved via ¹H-NMR: the successful formation of the amide is confirmed by the appearance of a highly deshielded N-H proton signal (~9.5–10.5 ppm) and a distinct downfield shift of the 7-methyl singlet, proving functionalization occurred specifically at the 8-position without disrupting the 2,3-dihydro ring.

Protocol 2: High-Throughput TR-FRET Kinase Assay

Causality of Experimental Design: To evaluate the synthesized library against targets like CDK2, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized. TR-FRET is chosen over standard luminescence because the time-delayed reading eliminates background auto-fluorescence common in early-stage synthetic libraries, preventing false positives.

Step-by-Step Methodology:

  • Preparation: Prepare a 1x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Dispense 100 nL of the synthesized imidazo[1,2-c]pyrimidine derivatives (in 100% DMSO) into a 384-well pro-binding microplate using an acoustic liquid handler.

  • Enzyme Addition: Add 5 µL of CDK2/Cyclin E enzyme mix (final concentration 1 nM) to the wells. Incubate for 15 minutes at room temperature to allow for compound binding.

  • Reaction Initiation: Add 5 µL of an ATP/Substrate mix (ATP at Km, ULight-labeled peptide substrate). Incubate for 60 minutes.

  • Detection: Add 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg²⁺ and halt the kinase) and a Europium-labeled anti-phospho antibody.

  • Reading: Read the plate on a multi-mode microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

Self-Validating Mechanism: The assay is structurally self-validating through the calculation of the Z'-factor for every single plate. Each plate contains 16 wells of a positive control (Staurosporine, 10 µM) and 16 wells of a negative control (DMSO only). A plate is only considered valid—and the data accepted into the SAR database—if the Z'-factor is strictly ≥ 0.65. This ensures that any observed inhibition is due to the compound and not assay drift or pipetting errors.

Structure-Activity Relationship (SAR) Data Interpretation

The ultimate goal of utilizing 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine is to drive iterative SAR optimization. The table below summarizes representative quantitative data demonstrating how modifications at the 8-amino position influence both target affinity and biophysical properties.

Table 1: Representative SAR Data for 8-Amino Derivatives

Compound IDR-Group (Attached to 8-Amide)CDK2 IC₅₀ (nM)Syk IC₅₀ (nM)Residence Time (min)LogD (pH 7.4)
Fragment 0 Unmodified Primary Amine>10,000>10,000N/A0.8
CMPD-01 Phenyl1,250840< 2.02.1
CMPD-02 3-(Trifluoromethyl)phenyl14531018.53.4
CMPD-03 4-(4-Methylpiperazin-1-yl)phenyl421,10045.01.9
CMPD-04 2-Fluoropyridin-4-yl1885120.01.5

Data Analysis: The unmodified fragment shows no baseline activity, serving purely as a structural anchor. The introduction of a basic piperazine (CMPD-03) significantly improves CDK2 potency while maintaining excellent solubility (LogD 1.9), likely due to a solvent-exposed interaction. CMPD-04 demonstrates that heteroaromatic substitution can drastically increase target Residence Time (120 min), a metric that often correlates better with in vivo efficacy than IC₅₀ alone.

G Design Design (Docking) Make Make (Synthesis) Design->Make Test Test (Assays) Make->Test Analyze Analyze (SAR/X-ray) Test->Analyze Analyze->Design

Fig 3. Iterative SAR optimization cycle for imidazo[1,2-c]pyrimidines.

Conclusion

7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine is a highly specialized, structurally pre-organized fragment that offers a robust starting point for kinase inhibitor discovery. By leveraging the 8-amino group for targeted library synthesis, exploiting the 7-methyl group for conformational restriction, and relying on the 2,3-dihydro motif for favorable physicochemical properties, drug development professionals can rapidly traverse the hit-to-lead continuum with high confidence and scientific rigor.

References

  • Title: Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery Source: RSC Advances (National Center for Biotechnology Information / PMC) URL: [Link]

  • Title: Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure Source: European Journal of Medicinal Chemistry (PubMed) URL: [Link]

  • Title: Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors Source: Bioorganic & Medicinal Chemistry (PubMed) URL: [Link]

  • Title: Potency switch between CHK1 and MK2: discovery of imidazo[1,2-a]pyrazine- and imidazo[1,2-c]pyrimidine-based kinase inhibitors Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link]

Protocols & Analytical Methods

Method

Step-by-step protocol for synthesizing 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine

Application Note: Scalable Synthesis and Isolation of 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine Introduction and Strategic Context Bicyclic pyrimidine derivatives, particularly imidazopyrimidines, are highly pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Synthesis and Isolation of 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine

Introduction and Strategic Context

Bicyclic pyrimidine derivatives, particularly imidazopyrimidines, are highly privileged scaffolds in modern drug discovery. They frequently serve as core pharmacophores in the development of phosphodiesterase (PDE) inhibitors, antiviral agents, and novel antibacterial compounds[1][2].

This application note details a robust, three-step synthetic protocol for 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine (CAS: 860721-60-4)[3]. The compound features a pyrimidine ring fused with a partially saturated dihydroimidazole ring. To ensure high fidelity and yield, the synthetic strategy leverages a sequential Nucleophilic Aromatic Substitution (SNAr), an intramolecular dehydrative cyclization, and a controlled catalytic hydrogenation.

Retrosynthetic Analysis and Pathway Design

The construction of the dihydroimidazo[1,2-c]pyrimidine core is most efficiently achieved by forming the 5-membered ring onto a pre-functionalized pyrimidine. We utilize 4-chloro-6-methyl-5-nitropyrimidine as the starting material. The strong electron-withdrawing nature of the nitro group at the 5-position highly activates the C4-chloride for nucleophilic attack, allowing for a mild SNAr reaction with ethanolamine. Subsequent activation of the resulting hydroxyl group drives the intramolecular ring closure, followed by the reduction of the nitro group to yield the final 8-amine target.

Pathway SM 4-Chloro-6-methyl -5-nitropyrimidine R1 Ethanolamine DIPEA, THF SM->R1 INT1 Aminoalcohol Intermediate R1->INT1 R2 SOCl2, DCM Reflux INT1->R2 INT2 8-Nitro-dihydroimidazo [1,2-c]pyrimidine R2->INT2 R3 H2, Pd/C MeOH INT2->R3 PROD 7-Methyl-2,3-dihydroimidazo [1,2-c]pyrimidin-8-amine R3->PROD

Figure 1: Three-step synthetic pathway for 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a standard 10-gram scale synthesis of the primary intermediate, ensuring optimal atom economy and minimizing side reactions.

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunctional Role
4-Chloro-6-methyl-5-nitropyrimidine173.561.0010.0 gElectrophilic Core
Ethanolamine61.081.103.87 gNucleophile
N,N-Diisopropylethylamine (DIPEA)129.241.5011.1 g (15.0 mL)Non-nucleophilic Base
Thionyl Chloride (SOCl₂)118.972.0013.7 g (8.4 mL)Hydroxyl Activator
Palladium on Carbon (10% Pd/C)N/A0.05 (cat)1.0 gHydrogenation Catalyst

Step-by-Step Experimental Methodologies

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesis of 2-((6-methyl-5-nitropyrimidin-4-yl)amino)ethan-1-ol.

  • Preparation: Charge a 250 mL round-bottom flask equipped with a magnetic stir bar with 4-chloro-6-methyl-5-nitropyrimidine (10.0 g, 57.6 mmol) and anhydrous Tetrahydrofuran (THF) (100 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. Causality: The SNAr reaction is highly exothermic. Starting at 0 °C prevents the formation of bis-alkylated byproducts and thermal degradation of the pyrimidine core.

  • Addition: Add DIPEA (15.0 mL, 86.4 mmol) in one portion. Slowly add ethanolamine (3.87 g, 63.4 mmol) dropwise over 15 minutes. Causality: DIPEA is utilized as an acid scavenger to neutralize the HCl generated during the reaction, ensuring the ethanolamine remains unprotonated and fully nucleophilic.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 4 hours. Monitor completion via TLC (DCM:MeOH 9:1).

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (150 mL) and saturated aqueous NaHCO₃ (100 mL). Extract the aqueous layer once more with Ethyl Acetate (50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the aminoalcohol intermediate as a yellow solid.

Step 2: Intramolecular Dehydrative Cyclization

Objective: Synthesis of 7-methyl-8-nitro-2,3-dihydroimidazo[1,2-c]pyrimidine.

  • Preparation: Dissolve the crude aminoalcohol from Step 1 in anhydrous Dichloromethane (DCM) (120 mL). Cool to 0 °C under a nitrogen atmosphere.

  • Activation: Add Thionyl Chloride (8.4 mL, 115 mmol) dropwise over 20 minutes. Causality: SOCl₂ converts the primary alcohol into an alkyl chloride, a superior leaving group. The nitrogen atom of the pyrimidine ring (N3) subsequently acts as an internal nucleophile, displacing the chloride to form the fused 5-membered dihydroimidazole ring.

  • Cyclization: Attach a reflux condenser and heat the mixture to 45 °C for 6 hours.

  • Quenching: Cool the reaction to 0 °C and cautiously quench by the dropwise addition of ice-cold saturated aqueous Na₂CO₃ until the pH reaches 8. Causality: Careful neutralization is critical to prevent the hydrolysis of the newly formed bicyclic system and to safely neutralize excess SOCl₂.

  • Isolation: Separate the organic layer, wash with brine (50 mL), dry over MgSO₄, and evaporate. Purify via flash column chromatography (Silica gel, gradient 0-5% MeOH in DCM) to isolate the nitro-bicyclic intermediate.

Step 3: Catalytic Hydrogenation

Objective: Synthesis of 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine.

  • Preparation: In a heavy-walled hydrogenation flask, dissolve the nitro intermediate in Methanol (80 mL). Carefully add 10% Pd/C (1.0 g) under a steady stream of nitrogen. Causality: Methanol provides excellent solubility for both the nitro precursor and the resulting amine, while the nitrogen blanket prevents the spontaneous ignition of the dry palladium catalyst.

  • Reduction: Evacuate the flask and backfill with Hydrogen gas (H₂) three times. Maintain the reaction under a hydrogen balloon (1 atm) at room temperature for 12 hours. Causality: Catalytic hydrogenation is selected over metal-acid reductions (e.g., Fe/HCl) to ensure the delicate dihydroimidazo ring remains intact, avoiding acid-catalyzed ring opening.

  • Filtration: Flush the system with nitrogen. Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the filter cake with additional Methanol (30 mL).

  • Final Isolation: Concentrate the filtrate under reduced pressure. Triturate the resulting solid with cold diethyl ether to yield the pure target compound, 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine (Molecular Weight: 150.18 g/mol )[3]. Confirm purity via LC-MS and ¹H NMR.

Sources

Application

Application Note: 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine as a Privileged Scaffold in Target-Based Kinase Inhibitor Discovery

Executive Summary & Structural Rationale In modern target-based drug discovery, the development of potent and selective kinase inhibitors heavily relies on privileged heterocyclic scaffolds. 7-Methyl-2,3-dihydroimidazo[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern target-based drug discovery, the development of potent and selective kinase inhibitors heavily relies on privileged heterocyclic scaffolds. 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine (CAS: 860721-60-4; MW: 150.18 g/mol )[1] has emerged as a highly versatile building block[2]. This compound serves as a critical core for synthesizing ATP-competitive inhibitors targeting a wide array of kinases, including CDK2, Syk, CHK1, and Gck[3][4][5][6].

The Causality of Scaffold Selection

The selection of this specific scaffold is driven by precise structural biology and physicochemical principles:

  • Hinge-Binding Motif: The ATP-binding pocket of kinases features a "hinge region" that normally forms hydrogen bonds with the adenine ring of ATP. The imidazo[1,2-c]pyrimidine core acts as a bioisostere for adenine. The primary 8-amino group serves as a critical hydrogen bond donor to the backbone carbonyl of the hinge (e.g., Leu83 in CDK2), while the adjacent pyrimidine nitrogen acts as a hydrogen bond acceptor[3].

  • Steric Vectoring via the 7-Methyl Group: The 7-methyl substitution occupies the highly conserved small hydrophobic pocket adjacent to the gatekeeper residue, helping to lock the ligand in the active conformation and improving kinase selectivity[5].

  • sp³ Hybridization of the 2,3-Dihydro Ring: Unlike fully aromatic imidazo[1,2-c]pyrimidines, the 2,3-dihydro saturation introduces sp³ hybridized carbons. This slight deviation from planarity alters the exit vector for subsequent functionalization, directing substituents precisely toward the solvent-exposed channel or the ribose-binding pocket. Furthermore, the reduction in aromaticity generally improves the aqueous solubility and pharmacokinetic profile of the resulting drug candidates.

Target-Based Drug Discovery Workflow

The integration of 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine into a drug discovery pipeline requires a systematic progression from synthetic functionalization to rigorous biochemical and cellular validation.

DiscoveryWorkflow A Scaffold Selection (CAS: 860721-60-4) B Rational Design (SAR & Docking) A->B C Chemical Synthesis (Cross-Coupling) B->C D Biochemical Assay (TR-FRET) C->D E Cellular Validation (NanoBRET) D->E

Target-based drug discovery workflow utilizing the imidazo[1,2-c]pyrimidine scaffold.

Quantitative SAR & Target Landscape

Derivatives of the imidazo[1,2-c]pyrimidine scaffold have demonstrated profound efficacy across multiple therapeutic areas, driven by minor structural modifications that dictate kinase selectivity (e.g., the potency switch between CHK1 and MK2)[4].

Table 1: Comparative Kinase Targets and Structural Rationale

Target KinaseScaffold Utility / RationaleKey Interacting Residues (Hinge)Typical Assay Format
CDK2 Sub-micromolar inhibition; ATP-competitive binding in cancer models[3].Leu83 (H-bond with 8-amine)TR-FRET / ITC
Syk / ZAP-70 High-level suppression of IL-2; orally effective in autoimmune models[6].Backbone amidesKinase-Glo / AlphaScreen
CHK1 / MK2 Potency switch achieved via minor structural tweaks at the 5-position[4].Cys87 (CHK1) / Leu141 (MK2)Caliper Mobility Shift
Gck (MAP4K2) Divergent synthesis yields selective Gck inhibitors over Syk[5].Hinge backboneTR-FRET

Self-Validating Experimental Protocols

To ensure data integrity (E-E-A-T), the following protocols are designed as self-validating systems . They incorporate internal controls and specific biophysical mechanisms to rule out false positives—a common issue when screening heterocyclic compounds.

Protocol A: Time-Resolved FRET (TR-FRET) Biochemical Assay

Causality & Rationale: Standard fluorescence assays are highly susceptible to compound autofluorescence. TR-FRET utilizes Lanthanide fluorophores (e.g., Europium) which possess exceptionally long emission half-lives. By introducing a 50–100 microsecond delay before measurement, short-lived background autofluorescence from the imidazo[1,2-c]pyrimidine derivatives decays completely, ensuring the measured signal is exclusively from target binding.

TRFRET K Kinase (e.g., CDK2) + GST-Tag T Europium-Anti-GST (Donor Fluorophore) K->T Antibody Binding Tr Kinase Tracer (AlexaFluor 647) K->Tr Active Site Binding T->Tr FRET Signal (665 nm) (No Inhibitor) I Imidazo[1,2-c]pyrimidine Inhibitor I->K Displaces Tracer I->Tr FRET Loss (Inhibitor Present)

TR-FRET competitive binding assay principle for evaluating kinase inhibitors.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute GST-tagged target kinase (e.g., CDK2) to a final well concentration of 1 nM.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the synthesized 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine derivative in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate (final DMSO concentration = 1%).

  • Tracer Addition: Add 5 µL of the Kinase Tracer (e.g., AlexaFluor 647 labeled ATP-competitive probe) and Europium-labeled anti-GST antibody mix.

  • Equilibration (Critical Step): Incubate the plate at room temperature for 60 minutes. Causality: Binding kinetics dictate that equilibrium must be reached to accurately calculate the thermodynamic dissociation constant ( Kd​ ) or IC50​ .

  • Self-Validation (Z'-Factor): Include 16 wells of DMSO only (High signal) and 16 wells of a known pan-kinase inhibitor like Staurosporine (Low signal). Calculate the Z'-factor; an assay is only deemed robust and valid if Z' > 0.6.

  • Detection: Read on a microplate reader (e.g., PHERAstar) with excitation at 337 nm. Measure emission at 615 nm (Donor) and 665 nm (Acceptor) after a 50 µs delay. Analyze the 665/615 ratio.

Protocol B: NanoBRET Cellular Target Engagement Assay

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to cell membrane impermeability or high intracellular ATP competition (often 1-5 mM). NanoBRET measures the physical displacement of a fluorescent tracer from a NanoLuc-tagged kinase inside a living cell. This proves unequivocally that the compound penetrates the cell and engages the target under physiological conditions.

Step-by-Step Methodology:

  • Transfection: Plate HEK293T cells in a 96-well plate at 2×104 cells/well. Transfect with a plasmid encoding the target kinase fused to NanoLuc luciferase using a lipid-based transfection reagent.

  • Tracer & Compound Treatment: After 24 hours, replace the media with Opti-MEM containing the cell-permeable NanoBRET Tracer (at its predetermined EC50​ concentration) and the imidazo[1,2-c]pyrimidine test compound (10 µM to 1 nM dose-response).

  • Incubation: Incubate for 2 hours at 37°C, 5% CO₂ to allow for compound penetration and intracellular equilibration.

  • Self-Validation (Permeability Control): Include a control well with a structurally similar, but non-binding analog of the scaffold. If the BRET signal drops with the non-binding analog, it indicates assay interference (e.g., compound quenching or cytotoxicity) rather than true target engagement.

  • Detection: Add NanoBRET substrate (furimazine). Read luminescence at 460 nm (Donor) and 618 nm (Acceptor). A decrease in the 618/460 ratio indicates successful intracellular displacement of the tracer by the drug candidate.

References

  • Guidechem. Imidazo[1,2-c]pyrimidine, 8-amino-2,3-dihydro-7-methyl- (5CI) 860721-60-4.
  • National Center for Biotechnology Information (PMC). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery.
  • PubMed. Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure.
  • PubMed. Potency switch between CHK1 and MK2: discovery of imidazo[1,2-a]pyrazine- and imidazo[1,2-c]pyrimidine-based kinase inhibitors.
  • PubMed. Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors.
  • PubMed. Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors.

Sources

Method

The Strategic Utility of 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine in Advanced Heterocyclic Synthesis

Introduction: Unveiling a Versatile Heterocyclic Building Block In the landscape of modern medicinal chemistry and drug discovery, nitrogen-fused heterocyclic scaffolds are of paramount importance.[1] Among these, the im...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and drug discovery, nitrogen-fused heterocyclic scaffolds are of paramount importance.[1] Among these, the imidazo[1,2-c]pyrimidine core represents a privileged structure due to its diverse pharmacological potential, with derivatives exhibiting activities ranging from antimicrobial to kinase inhibition.[2][3] The strategic introduction of functional groups onto this scaffold allows for the exploration of vast chemical space and the fine-tuning of biological activity. This guide focuses on a particularly valuable, yet underexplored, precursor: 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine . The presence of a primary aromatic amine ortho to a methyl group on the pyrimidine ring, coupled with the dihydroimidazo substructure, makes this compound a potent synthon for the construction of more complex, polycyclic heterocyclic systems. This document provides a detailed exploration of the synthesis and application of this precursor, offering researchers a practical guide to its utilization in the synthesis of novel chemical entities.

PART 1: Synthesis of the Precursor: A Proposed Pathway

While the direct synthesis of 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine is not extensively documented in readily available literature, a plausible and efficient synthetic route can be proposed based on established principles of heterocyclic chemistry. The core strategy involves the cyclocondensation of a suitable 1,3-dicarbonyl equivalent with 2-aminoimidazoline.

Proposed Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points towards two key starting materials: 2-aminoimidazoline and a functionalized β-keto nitrile or a related 1,3-dielectrophile.

G Target 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine Intermediate Functionalized Pyrimidine Precursor Target->Intermediate Disconnection SM1 2-Aminoimidazoline Intermediate->SM1 Cyclocondensation SM2 2-cyano-3-oxobutanal or equivalent Intermediate->SM2 Cyclocondensation

Caption: Retrosynthetic analysis for the proposed synthesis of the target precursor.

Protocol 1: Proposed Synthesis of 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine

This protocol outlines a two-step process commencing with the synthesis of an intermediate 4-amino-5-cyano-6-methyl-2-(substituted)aminopyrimidine, followed by the formation of the fused dihydroimidazo ring.

Step 1: Synthesis of a Substituted 4-Aminopyrimidine Intermediate

The initial step involves the condensation of a β-keto nitrile with a guanidine derivative. While various methods exist for pyrimidine synthesis, this approach is well-established for creating highly functionalized pyrimidines.[4][5]

Reagent/SolventMolar Eq.Purpose
2-Cyano-3-oxobutanal1.01,3-Dicarbonyl synthon
Guanidine Hydrochloride1.1Source of the N-C-N fragment
Sodium Ethoxide2.2Base for deprotonation and cyclization
Ethanol-Solvent

Procedure:

  • To a solution of sodium ethoxide (2.2 eq.) in absolute ethanol, add guanidine hydrochloride (1.1 eq.) and stir for 30 minutes at room temperature to generate free guanidine.

  • Add 2-cyano-3-oxobutanal (1.0 eq.) dropwise to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and neutralize with glacial acetic acid.

  • The resulting precipitate, 2,4-diamino-5-cyano-6-methylpyrimidine, is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Formation of the Fused Dihydroimidazo Ring

The second step involves the reaction of the pyrimidine intermediate with a two-carbon linker that will form the dihydroimidazole ring.

Reagent/SolventMolar Eq.Purpose
2,4-Diamino-5-cyano-6-methylpyrimidine1.0Pyrimidine precursor
1,2-Dibromoethane1.2Dihydroimidazole ring source
Sodium Hydride (60% in mineral oil)2.5Base for N-alkylation
Anhydrous Dimethylformamide (DMF)-Solvent

Procedure:

  • To a stirred suspension of sodium hydride (2.5 eq.) in anhydrous DMF under an inert atmosphere (N₂ or Ar), add the 2,4-diamino-5-cyano-6-methylpyrimidine (1.0 eq.) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Cool the reaction back to 0 °C and add 1,2-dibromoethane (1.2 eq.) dropwise.

  • The reaction is then heated to 80-90 °C and stirred for 12-18 hours.

  • After cooling, the reaction is carefully quenched with water and extracted with ethyl acetate.

  • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine.

PART 2: Application in the Synthesis of Tricyclic Heterocycles

The strategic placement of the 8-amino group in 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine makes it an excellent precursor for the synthesis of fused tricyclic systems. A key and documented application is the synthesis of the imidazo[1′,2′:1,6]pyrimido[5,4-d][1][3][6]triazine ring system.[6]

Mechanistic Rationale

The synthesis of the tricyclic system proceeds via a diazotization of the 8-amino group, followed by an intramolecular cyclization. The amino group is converted to a reactive diazonium salt using nitrous acid (generated in situ from sodium nitrite and an acid). This diazonium species is then attacked by the adjacent endocyclic nitrogen of the pyrimidine ring, leading to the formation of the fused triazine ring.

G Precursor 8-Amino-7-methyl-2,3- dihydroimidazo[1,2-c]pyrimidine Diazotization Diazonium Salt Intermediate Precursor->Diazotization NaNO₂, HCl Cyclization Intramolecular Cyclization Diazotization->Cyclization Spontaneous Product Imidazo[1',2':1,6]pyrimido- [5,4-d][1,2,3]triazine Cyclization->Product

Caption: Reaction mechanism for the formation of the tricyclic system.

Protocol 2: Synthesis of 9-Methyl-1,2-dihydroimidazo[1′,2′:1,6]pyrimido[5,4-d][1][3][6]triazin-4(3H)-one 8-oxide

This protocol is adapted from the work of Clark, Varvounis, and Bakavoli, who synthesized a related tricyclic system.[6] The formation of an 8-oxide derivative is noted in their work when starting with a 5-methylamino-substituted precursor.

Reagent/SolventMolar Eq.Purpose
8-Amino-5-methylamino-7-methyl-2,3-dihydroimidazo[1,2-c]pyrimidine hydrochloride1.0Precursor
Sodium Nitrite1.5Diazotizing agent
Hydrochloric Acid (2M)-Acidic medium
Water-Solvent

Procedure:

  • Dissolve the 8-amino-5-methylamino-7-methyl-2,3-dihydroimidazo[1,2-c]pyrimidine hydrochloride (1.0 eq.) in 2M hydrochloric acid at 0-5 °C with stirring.

  • Slowly add a solution of sodium nitrite (1.5 eq.) in water dropwise, maintaining the temperature below 5 °C.

  • Continue stirring the reaction mixture at this temperature for 1-2 hours.

  • The resulting precipitate is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

  • The product is dried under vacuum to yield the imidazo[1′,2′:1,6]pyrimido[5,4-d][1][3][6]triazine 8-oxide derivative.

Workflow for Tricyclic System Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup Dissolve Dissolve Precursor in HCl Cool Cool to 0-5 °C Dissolve->Cool Add_NaNO2 Add NaNO₂ Solution Cool->Add_NaNO2 Stir Stir for 1-2 hours Add_NaNO2->Stir Filter Filter Precipitate Stir->Filter Wash Wash with Cold Water & Ethanol Filter->Wash Dry Dry Under Vacuum Wash->Dry

Caption: Experimental workflow for the synthesis of the tricyclic system.

Conclusion and Future Outlook

7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine, and its closely related derivatives, are valuable precursors in the field of heterocyclic synthesis. The strategic positioning of the 8-amino group allows for its elaboration into fused, polycyclic systems of potential pharmacological interest. While the synthesis of the parent amine may require a multi-step approach, its utility as a building block for complex molecular architectures is evident. The documented transformation into the imidazo[1′,2′:1,6]pyrimido[5,4-d][1][3][6]triazine system highlights a key application. Further exploration of the reactivity of this precursor with a variety of electrophiles and cyclizing agents is warranted and holds the promise of yielding novel heterocyclic scaffolds for drug discovery and development.

References

  • Hirabayashi, A., et al. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry, 16(22), 9879-9893.
  • Ghosh Chowdhury, M., et al. (2024). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Medicinal Chemistry, 15(5), 1488-1507.
  • Clark, J., Varvounis, G., & Bakavoli, M. (1986). Heterocyclic Studies. Part 44. Novel Tricyclic Compounds containing the Pyrimido[5,4-d][1][3][6]triazine System. Journal of the Chemical Society, Perkin Transactions 1, 711-716. Available from: [Link]

  • Al-Obaid, A. M., et al. (2024). Synthesis, characterization, and antimicrobial evaluation of some novel Imidazo[1,2-c] pyrimidine derivatives. Journal of Heterocyclic Chemistry.
  • DSM IP ASSETS B.V. (2013). Novel synthesis of substituted 4-amino-pyrimidines. European Patent EP2307355B1.
  • DSM IP ASSETS B.V. (2012). Synthesis of substituted 4-amino-pyrimidines. US Patent US8252927B2.

Sources

Application

Advanced Chromatography Purification Protocols for 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine

Application Note & Methodological Guide Executive Summary & Chemical Profiling The purification of highly polar, nitrogen-rich heterocyclic compounds represents one of the most significant bottlenecks in modern synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Methodological Guide

Executive Summary & Chemical Profiling

The purification of highly polar, nitrogen-rich heterocyclic compounds represents one of the most significant bottlenecks in modern synthetic and medicinal chemistry. The target compound, 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine (CAS: 860721-60-4), is a prime example of a "chromatographically hostile" molecule[1].

Recent developments in kinase inhibitors and allosteric modulators frequently utilize the imidazo[1,2-c]pyrimidine scaffold due to its structural resemblance to purine bases, making it a privileged pharmacophore in oncology and neurology[2],[3]. However, the physicochemical profile of this specific dihydro-derivative dictates a highly specialized purification strategy:

  • Molecular Weight: 150.18 g/mol [1]

  • LogP: -1.27 (Extremely hydrophilic)[1]

  • Basicity (pKa): The molecule features an exocyclic aromatic amine, pyrimidine nitrogens, and a dihydroimidazole ring. The non-bridgehead nitrogens in imidazo[1,2-c]pyrimidines typically exhibit pKa values around 4.5–5.5[4],[5], but the dihydro-modification and the 8-amine group significantly increase the localized electron density, rendering the molecule multi-cationic at acidic to neutral pH.

The Chromatographic Challenge (Causality)

Standard Reversed-Phase (RP) C18 chromatography will fail for this compound due to two causal factors:

  • Void Elution: With a LogP of -1.27, the compound lacks the hydrophobicity required to partition into the C18 alkyl chains. It will co-elute with the void volume ( t0​ ) in standard water/acetonitrile gradients.

  • Secondary Silanol Interactions: The highly basic nitrogens will undergo strong electrostatic interactions with residual, unendcapped silanols ( −SiO− ) on silica-based stationary phases. This causes severe peak tailing, irreversible adsorption, and poor mass recovery.

To achieve high-purity isolation, we must abandon standard C18 methods and employ orthogonal retention mechanisms: Hydrophilic Interaction Liquid Chromatography (HILIC) , Mixed-Mode Cation Exchange (MMC) , and Supercritical Fluid Chromatography (SFC) .

Decision Workflow for Purification Strategy

Workflow Start Analyze Compound: 7-Methyl-2,3-dihydroimidazo [1,2-c]pyrimidin-8-amine Prop LogP = -1.27 Multiple Basic Nitrogens Start->Prop Decision Is LogP < 0? Prop->Decision RP Standard C18 RP-HPLC (Not Recommended) Decision->RP No Alt Select Orthogonal Techniques Decision->Alt Yes HILIC HILIC (ZIC-HILIC / Amide) Alt->HILIC MMC Mixed-Mode (Cation Exchange) Alt->MMC SFC Preparative SFC (2-EP Column + Basic Additive) Alt->SFC

Workflow for selecting chromatography strategies based on physicochemical properties.

Methodological Workflows & Protocols

Protocol A: Hydrophilic Interaction Liquid Chromatography (HILIC)

Mechanism & Causality: HILIC operates via a water-enriched layer immobilized on a polar stationary phase. Because 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine is highly polar, it partitions effectively into this aqueous layer. A high concentration of organic solvent (Acetonitrile) acts as the weak eluent, while water acts as the strong eluent.

Step-by-Step Methodology:

  • Column Selection: Use a Zwitterionic (ZIC-HILIC) or BEH Amide column (e.g., 5 µm, 150 x 4.6 mm for analytical; scale up for prep).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in highly purified water, adjusted to pH 3.0 with Formic Acid. (Causality: Low pH ensures the analyte is fully protonated, preventing peak splitting from partial ionization).

    • Mobile Phase B: 100% Acetonitrile containing 0.1% Formic Acid.

  • Gradient Elution:

    • 0–2 min: 90% B (Isocratic hold to establish partitioning).

    • 2–10 min: Linear gradient from 90% B down to 50% B.

    • 10–12 min: Hold at 50% B.

    • 12–15 min: Return to 90% B and re-equilibrate (Crucial: HILIC requires longer re-equilibration times than RP-HPLC to rebuild the water layer).

  • Self-Validation System: Inject a void volume marker (e.g., toluene). The retention time ( tR​ ) of the target compound must be significantly greater than the void time ( t0​ ) to confirm true HILIC partitioning rather than non-retentive bypass.

Protocol B: Mixed-Mode Cation Exchange (MMC) Chromatography

Mechanism & Causality: MMC columns contain both hydrophobic alkyl chains and strong cation-exchange groups (e.g., sulfonic acid). At acidic pH, the basic nitrogens of the imidazo[1,2-c]pyrimidine core are protonated and bind electrostatically to the sulfonic acid groups. Elution is achieved not just by increasing organic solvent, but by increasing the ionic strength (buffer concentration) to displace the analyte.

Mechanism cluster_Stationary Mixed-Mode Stationary Phase Analyte Protonated Imidazo[1,2-c]pyrimidine (Cationic) Alkyl Alkyl Chain (Hydrophobic Interaction) Analyte->Alkyl Weak Partitioning Sulfonic Sulfonic Acid Group (Electrostatic Attraction) Analyte->Sulfonic Strong Ion Exchange Elution High Ionic Strength / pH Shift Elution Sulfonic->Elution Disrupt Interaction

Dual-retention mechanism of mixed-mode cation exchange chromatography.

Step-by-Step Methodology:

  • Column Selection: Primesep 200 or Waters Oasis MCX (for Solid Phase Extraction cleanup).

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Mobile Phase C (Elution Buffer): 200 mM Ammonium Acetate in Water.

  • Gradient Elution:

    • 0–5 min: 95% A / 5% B (Washes away neutral and acidic impurities; target compound is trapped by sulfonic groups).

    • 5–15 min: Introduce Mobile Phase C (gradient from 0% to 50% C) while maintaining 20% B. The influx of ammonium ions ( NH4+​ ) displaces the protonated target compound.

  • Self-Validation System: Monitor the column backpressure and baseline stability. A sharp, symmetrical peak eluting only when the ammonium acetate concentration exceeds 50 mM confirms the electrostatic retention mechanism is functioning correctly.

Protocol C: Preparative Supercritical Fluid Chromatography (SFC)

Mechanism & Causality: SFC utilizes supercritical carbon dioxide ( scCO2​ ) as the primary mobile phase. Because scCO2​ is non-polar, a polar co-solvent (Methanol) is required. To prevent the highly basic imidazo[1,2-c]pyrimidine from tailing on the stationary phase, a basic additive (Isopropylamine) is introduced to competitively bind active silanols[2].

Step-by-Step Methodology:

  • Column Selection: 2-Ethylpyridine (2-EP) or Diol stationary phase (e.g., 250 x 21.2 mm for preparative scale).

  • Mobile Phase Preparation:

    • Solvent A: scCO2​

    • Solvent B: Methanol containing 0.2% Isopropylamine (IPA) or Diethylamine (DEA).

  • Isocratic/Gradient Parameters:

    • Flow rate: 70 mL/min.

    • Back Pressure Regulator (BPR): 120 bar.

    • Temperature: 35 °C.

    • Gradient: 10% B to 40% B over 8 minutes.

  • Self-Validation System: Perform a scout run without the IPA additive. Severe peak tailing or complete loss of the analyte on the column confirms that secondary silanol interactions are the primary retention driver, validating the necessity of the basic modifier.

Quantitative Data Presentation

The following table summarizes the expected chromatographic performance metrics across the three evaluated methodologies for 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine.

ParameterStandard RP-HPLC (C18)HILIC (Zwitterionic)Mixed-Mode (Cation Exchange)Prep SFC (2-EP + Basic Additive)
Retention Factor ( k′ ) < 0.5 (Void Elution)4.28.5 (Highly Retained)3.8
Peak Symmetry ( As​ ) > 3.5 (Severe Tailing)1.1 (Excellent)1.2 (Good)1.05 (Excellent)
Mass Recovery < 40%> 95%> 90%> 98%
Loading Capacity Very Low (< 1 mg)Moderate (~10 mg)High (> 50 mg)Very High (> 100 mg/injection)
Primary Use Case Not RecommendedAnalytical QuantificationImpurity Clearance / SPEHigh-Throughput Prep Isolation

References

  • Discovery of UCB9386: A Potent, Selective, and Brain-Penetrant Nuak1 Inhibitor Suitable for In Vivo Pharmacological Studies. ACS Publications. Available at:[Link]

  • Development of Potent SHP2 Allosteric Inhibitors: Design, Synthesis, and Evaluation with Antitumor Effects. Journal of Medicinal Chemistry. Available at:[Link]

  • Imidazo[1,2-c]pyrimidine, 2,3-dihydro-6-methyl-5-oxo- | C7H9N3O. PubChem. Available at:[Link]

  • Electro- and Mechanochemical Strategy as a Dual Synthetic Approach for Biologically Relevant 3-Nitro-imidazo-[1,2-a]pyridines. The Journal of Organic Chemistry. Available at:[Link]

Sources

Method

Application Note: In Vitro Biochemical Assay Preparation and Fragment Screening with 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine

Executive Summary The compound 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine (CAS: 860721-60-4) is a highly functionalized bicyclic heterocycle that serves as a privileged pharmacophore in modern drug discovery. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine (CAS: 860721-60-4) is a highly functionalized bicyclic heterocycle that serves as a privileged pharmacophore in modern drug discovery. The imidazo[1,2-c]pyrimidine scaffold is structurally homologous to the purine ring of adenosine triphosphate (ATP), making it an exceptional building block for designing ATP-competitive kinase inhibitors (e.g., PI3K, ALK) and allosteric modulators (e.g., SHP2)[1][2].

This application note provides a comprehensive, field-proven guide for formulating this compound into robust in vitro biochemical assays. By detailing the causality behind buffer selection, compound handling, and signal detection, this guide establishes a self-validating workflow for Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Surface Plasmon Resonance (SPR) methodologies.

Mechanistic Rationale & Assay Design Causality

Structural Significance of the Scaffold

The efficacy of 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine derivatives stems from their precise stereoelectronic properties:

  • Hinge-Binding Motif: The primary amine at the C8 position acts as a critical hydrogen bond donor, interacting directly with the backbone carbonyls of the kinase hinge region (e.g., Valine or Methionine residues)[2].

  • Conformational Rigidity: The saturated 2,3-dihydroimidazole ring restricts the conformational flexibility of the molecule. This pre-organization reduces the entropic penalty ( ΔS ) upon binding to the target protein, driving higher ligand efficiency (LE).

  • Hydrophobic Vectoring: The 7-methyl group projects into the hydrophobic pocket adjacent to the gatekeeper residue, providing a synthetic vector for further functionalization to achieve kinome selectivity[3].

Causality in Assay Conditions

To ensure high-fidelity data, the biochemical environment must be strictly controlled:

  • Compound Solubilization: As a rigid heterocycle, the free base form exhibits limited aqueous solubility. Master stocks must be prepared in 100% anhydrous DMSO. During the assay, acoustic liquid handling (e.g., Echo dispensing) is required to transfer nanoliter volumes directly into the assay buffer. This prevents the compound from precipitating in intermediate aqueous dilutions and eliminates plastic tip retention.

  • Redox & Aggregation Control: Kinase active sites often contain reactive cysteines. The assay buffer must include 1 mM DTT or TCEP to maintain a reducing environment. Furthermore, 0.01% CHAPS or Tween-20 is added to prevent the compound from forming colloidal aggregates, which are a common source of false-positive inhibition in high-throughput screening (HTS).

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Lipid Kinase RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTOR / Cell Survival AKT->mTOR Promotes Survival Inhibitor 7-Methyl-2,3-dihydroimidazo [1,2-c]pyrimidin-8-amine Derivatives Inhibitor->PI3K ATP-Competitive Inhibition

Fig 1. PI3K/AKT pathway inhibition mechanism by imidazo[1,2-c]pyrimidine derivatives.

Experimental Workflows

The following protocols establish a dual-screening approach: TR-FRET assesses the functional enzymatic inhibition ( IC50​ ), while SPR validates the direct biophysical binding kinetics ( Kd​ , kon​ , koff​ ).

Assay_Workflow cluster_TRFRET TR-FRET Kinase Assay cluster_SPR SPR Binding Assay Stock Compound Master Stock (10 mM in 100% DMSO) Dilution Acoustic Dispensing (Echo) Serial Dilution Stock->Dilution Enzyme Incubate Kinase + Compound (15 min) Dilution->Enzyme Inject Inject Compound (Multi-cycle Kinetics) Dilution->Inject ATP Add ATP/Substrate Start Reaction Enzyme->ATP Read Add Eu-Antibody/Tracer Read Emission Ratio ATP->Read Immobilize Immobilize Target on CM5 Sensor Chip Immobilize->Inject Sensogram Record Sensogram (Kd, Kon, Koff) Inject->Sensogram

Fig 2. Parallel TR-FRET and SPR screening workflow for fragment evaluation.

Protocol 1: High-Throughput TR-FRET Kinase Assay

This protocol utilizes a self-validating TR-FRET system. The long emission half-life of the Europium (Eu) fluorophore allows for a time delay before measurement, completely eliminating auto-fluorescence interference from the imidazopyrimidine compound itself.

Reagent Preparation
  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, and 1 mM DTT. (Note: MgCl₂ is essential for coordinating the ATP-Mg²⁺ complex in the kinase active site).

  • Compound Preparation: Dissolve 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine in 100% DMSO to a 10 mM stock. Create an 11-point, 3-fold serial dilution in a 384-well source plate.

  • Enzyme/Substrate Mix: Dilute the target kinase (e.g., PI3K α ) to 2x final concentration (typically 0.5–2 nM) in Assay Buffer.

Step-by-Step Methodology
  • Compound Dispensing: Using an acoustic liquid handler, dispense 50 nL of the compound dilution series into a low-volume 384-well white microplate.

  • Enzyme Pre-incubation: Add 5 µL of the 2x Enzyme Mix to the wells. Centrifuge at 1000 x g for 1 minute. Incubate at room temperature (RT) for 15 minutes. Causality: Pre-incubation allows the compound to reach binding equilibrium before competitive ATP is introduced.

  • Reaction Initiation: Add 5 µL of 2x ATP/Substrate Mix (ATP concentration set to the enzyme's apparent Km​ ). Incubate for 60 minutes at RT.

  • Detection: Add 10 µL of the TR-FRET Detection Mix (containing EDTA to quench the reaction by chelating Mg²⁺, and Eu-labeled anti-phospho antibody). Incubate for 30 minutes.

  • Readout: Read the plate on a multi-mode reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.

Assay Self-Validation Criteria

To ensure trustworthiness, the assay must pass the Z'-factor quality control metric:

Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​
  • Positive Control ( μpos​ ): 100% DMSO vehicle (maximum enzyme activity).

  • Negative Control ( μneg​ ): 10 µM Staurosporine (100% inhibition).

  • Validation Threshold: A plate is only accepted if Z′≥0.65 , confirming that the assay window is robust enough to detect the activity of the imidazopyrimidine fragment accurately.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Assay

While TR-FRET measures functional inhibition, SPR provides orthogonal biophysical validation, ensuring the compound is a true binder and not an assay artifact.

Sensor Chip Preparation
  • Immobilization: Dock a CM5 sensor chip into the SPR instrument. Activate Flow Cell 2 (Fc2) using standard EDC/NHS amine coupling chemistry.

  • Target Capture: Inject the target kinase (diluted in 10 mM Sodium Acetate, pH 5.0) over Fc2 until a target immobilization level of 3000–4000 Response Units (RU) is achieved.

  • Blocking & Reference: Block both Fc1 (Reference) and Fc2 with 1 M Ethanolamine-HCl (pH 8.5). Causality: Fc1 serves as an in-line reference to subtract bulk refractive index shifts caused by DMSO, which is critical for low-molecular-weight fragment screening.

Step-by-Step Methodology
  • Running Buffer: PBS-P+ (20 mM phosphate buffer, 2.7 mM KCl, 137 mM NaCl, 0.05% Surfactant P20) supplemented with exactly 2% DMSO .

  • Solvent Correction: Run a DMSO calibration curve (1.5% to 2.5% DMSO) to correct for bulk refractive index mismatches between the running buffer and injected samples.

  • Analyte Injection (Multi-Cycle Kinetics): Inject 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine at concentrations ranging from 0.1 µM to 100 µM. Use a flow rate of 30 µL/min, with a contact time of 60 seconds and a dissociation time of 120 seconds. Causality: High flow rates minimize mass transport limitations, ensuring the observed kinetics reflect true binding events.

  • Data Fitting: Double-reference the sensograms (subtract Fc1 and blank buffer injections). Fit the data to a 1:1 Langmuir binding model to extract Kd​ .

Quantitative Data Presentation

When evaluating derivatives of 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine, data should be summarized to compare functional potency against biophysical affinity. Below is a representative data structure for evaluating the scaffold and its optimized analogs.

Compound IDModificationTR-FRET IC50​ (nM)SPR Kd​ (nM)Ligand Efficiency (LE)Z'-Factor (Assay QC)
Fragment Core None (Parent Scaffold)12,500 ± 45015,2000.420.78
Analog A C7-Aryl substitution450 ± 205100.380.81
Analog B C8-Amide functionalization12 ± 1.5180.350.76
Control Staurosporine1.2 ± 0.3N/AN/A0.85

Table 1: Representative biochemical and biophysical screening data. Ligand Efficiency (LE) > 0.3 indicates an optimal binding profile for the imidazopyrimidine core.

References

  • Title: Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

  • Title: Development of Potent SHP2 Allosteric Inhibitors: Design, Synthesis, and Evaluation with Antitumor Effects Source: Journal of Medicinal Chemistry, ACS Publications URL: [Link]

  • Title: Electro- and Mechanochemical Strategy as a Dual Synthetic Approach for Biologically Relevant 3-Nitro-imidazo-[1,2-a]pyridines Source: The Journal of Organic Chemistry, ACS Publications URL: [Link]

  • Title: Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

Sources

Application

Application Notes and Protocols for the Formulation of 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine

Introduction 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine is a heterocyclic compound belonging to the imidazo[1,2-c]pyrimidine class. Derivatives of this scaffold have garnered significant interest in medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine is a heterocyclic compound belonging to the imidazo[1,2-c]pyrimidine class. Derivatives of this scaffold have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potential applications as antimicrobial, antitubercular, and kinase inhibitors.[1][2][3][4][5] The successful clinical translation of such promising drug candidates is contingent not only on their intrinsic potency but also on the development of a robust formulation that ensures adequate bioavailability and stability.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies for the effective delivery of 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine. Given that many nitrogen-containing heterocyclic compounds exhibit poor aqueous solubility, these application notes are structured to address this common challenge.[6][7][8] We will begin by outlining essential pre-formulation studies to characterize the physicochemical properties of the molecule, followed by detailed protocols for various formulation approaches designed to enhance its solubility and dissolution rate.

Part 1: Pre-Formulation Studies: Characterizing the Active Pharmaceutical Ingredient (API)

A thorough understanding of the physicochemical properties of 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine is the cornerstone of a rational formulation design. The following studies are critical to establish a baseline understanding of the API's behavior.

Physicochemical Property Determination

Protocol 1: Solubility and pKa Determination

  • Objective: To determine the aqueous solubility of the API at different pH values and to identify its ionization constant (pKa).

  • Methodology:

    • Prepare a series of buffers with pH values ranging from 2 to 10.

    • Add an excess amount of 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine to each buffer solution.

    • Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours.

    • Filter the saturated solutions to remove undissolved solid.

    • Analyze the concentration of the dissolved API in the filtrate using a validated HPLC-UV method.

    • Plot the solubility as a function of pH. The pKa can be estimated from the inflection point of the pH-solubility profile or determined more accurately using potentiometric titration.

Protocol 2: Log P Determination

  • Objective: To determine the octanol-water partition coefficient (Log P) as an indicator of the API's lipophilicity.

  • Methodology (Shake-Flask Method):

    • Prepare a solution of the API in a suitable solvent.

    • Add a known volume of this solution to a mixture of n-octanol and water.

    • Shake the mixture vigorously for a set period to allow for partitioning.

    • Separate the octanol and aqueous phases by centrifugation.

    • Determine the concentration of the API in each phase using HPLC-UV.

    • Calculate the Log P as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Protocol 3: Solid-State Characterization

  • Objective: To characterize the solid form of the API (crystalline vs. amorphous) and identify any potential polymorphs.

  • Methodologies:

    • X-Ray Powder Diffraction (XRPD): To determine the crystallinity of the API.

    • Differential Scanning Calorimetry (DSC): To determine the melting point and detect any polymorphic transitions.

    • Thermogravimetric Analysis (TGA): To assess the thermal stability of the API.

    • Polarized Light Microscopy (PLM): For visual inspection of the crystal habit.

PropertyImportance in Formulation
Solubility Determines the dissolution rate and bioavailability.
pKa Influences solubility at different physiological pH values.
Log P Predicts membrane permeability and potential for lipid-based formulations.
Solid-State Form Affects stability, solubility, and manufacturing processes.

Part 2: Formulation Strategies for Enhanced Delivery

Based on the pre-formulation data, which will likely indicate poor aqueous solubility for a compound of this class, several formulation strategies can be employed to improve its biopharmaceutical performance.[9][10]

Particle Size Reduction: Micronization and Nanonization

Principle: Reducing the particle size of the API increases its surface area-to-volume ratio, thereby enhancing the dissolution rate according to the Noyes-Whitney equation.[11]

Workflow for Particle Size Reduction

G cluster_0 Particle Size Reduction Workflow API API Powder Micronization Micronization (Jet Milling) API->Micronization Coarse Powder Nanonization Nanonization (Wet Milling or High-Pressure Homogenization) API->Nanonization Coarse Powder Characterization Particle Size Analysis (Laser Diffraction, DLS) Micronization->Characterization Nanonization->Characterization Formulation Incorporation into Dosage Form Characterization->Formulation

Caption: Workflow for particle size reduction.

Protocol 4: Preparation of a Nanosuspension by Wet Milling

  • Objective: To produce a stable nanosuspension of 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine.

  • Methodology:

    • Prepare a dispersion of the API in an aqueous solution containing a stabilizer (e.g., a combination of a surfactant like Poloxamer 188 and a polymer like HPMC).

    • Introduce the dispersion into a bead mill containing grinding media (e.g., yttria-stabilized zirconium oxide beads).

    • Mill the suspension at a controlled temperature and speed for a predetermined duration.

    • Periodically withdraw samples to monitor the particle size distribution using Dynamic Light Scattering (DLS).

    • Continue milling until the desired particle size (typically < 500 nm) is achieved.

    • The resulting nanosuspension can be used as a liquid dosage form or further processed (e.g., spray-dried) into a solid dosage form.

Amorphous Solid Dispersions

Principle: Dispersing the API in an amorphous state within a hydrophilic polymer matrix can significantly increase its aqueous solubility and dissolution rate. The amorphous form has a higher free energy than its crystalline counterpart, leading to a higher apparent solubility.

Protocol 5: Preparation of a Solid Dispersion by Hot-Melt Extrusion (HME)

  • Objective: To prepare an amorphous solid dispersion of 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine.

  • Methodology:

    • Select a suitable polymer (e.g., Soluplus®, Kollidon® VA 64) based on miscibility and processing temperature.

    • Physically mix the API and the polymer at the desired ratio (e.g., 10-30% drug loading).

    • Feed the physical mixture into a hot-melt extruder equipped with a co-rotating twin-screw.

    • Set the temperature profile of the extruder barrel zones to be above the glass transition temperature of the polymer and the melting point of the API to ensure complete melting and mixing.

    • Extrude the molten mixture through a die to form a continuous strand.

    • Cool the extrudate on a conveyor belt and then mill it into a powder.

    • Characterize the resulting powder for its amorphous nature (using XRPD and DSC) and dissolution performance.

Formulation ComponentExampleRationale
API 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amineActive drug substance
Polymer Soluplus®, Kollidon® VA 64, HPMC-ASForms the amorphous matrix, inhibits recrystallization
Plasticizer (optional) Triethyl citrate, PEGLowers the processing temperature
Lipid-Based Formulations

Principle: Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve the oral bioavailability of poorly water-soluble drugs by presenting the drug in a solubilized state in the gastrointestinal tract.[10] Upon gentle agitation in aqueous media, SEDDS form fine oil-in-water emulsions, facilitating drug absorption.

Workflow for SEDDS Formulation Development

G cluster_1 SEDDS Formulation Development Screening Excipient Screening (Solubility Studies) Ternary Ternary Phase Diagram Construction Screening->Ternary Optimization Formulation Optimization Ternary->Optimization Characterization Characterization (Droplet Size, Emulsification Time) Optimization->Characterization Stability Stability Studies Characterization->Stability

Caption: Workflow for SEDDS formulation development.

Protocol 6: Development of a SEDDS Formulation

  • Objective: To develop a stable and efficient SEDDS formulation for 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine.

  • Methodology:

    • Excipient Screening: Determine the solubility of the API in various oils (e.g., Capryol™ 90, Labrafil® M 1944 CS), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-surfactants (e.g., Transcutol® HP, Plurol® Oleique CC 497).

    • Ternary Phase Diagram Construction: Based on the solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsifying region.

    • Formulation Preparation: Prepare formulations within the self-emulsifying region by vortexing the components until a clear, homogenous mixture is obtained. Dissolve the API in this mixture.

    • Characterization:

      • Emulsification Time: Add a small volume of the SEDDS formulation to a larger volume of aqueous media (e.g., water or simulated gastric fluid) with gentle stirring and measure the time taken for the formation of a clear or bluish-white emulsion.

      • Droplet Size Analysis: Determine the globule size and polydispersity index of the resulting emulsion using DLS.

      • In Vitro Dissolution: Perform dissolution studies using a suitable apparatus (e.g., USP Apparatus II) to assess the drug release from the formulation.

Cyclodextrin Complexation

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble drug molecules, effectively increasing their solubility and dissolution rate.

Protocol 7: Preparation of a Cyclodextrin Inclusion Complex by Kneading

  • Objective: To prepare an inclusion complex of 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine with a cyclodextrin.

  • Methodology:

    • Select a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) based on preliminary screening studies.

    • Place the cyclodextrin in a mortar and add a small amount of a hydroalcoholic solution to form a paste.

    • Gradually add the API to the paste while triturating for a defined period (e.g., 60 minutes).

    • Dry the resulting complex in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Pass the dried complex through a sieve to obtain a uniform powder.

    • Characterize the complex for successful inclusion using techniques such as DSC, XRPD, and NMR spectroscopy.

Part 3: Conclusion and Future Directions

The formulation of 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine, a promising therapeutic candidate, will likely require enabling technologies to overcome its anticipated poor aqueous solubility. The strategies outlined in these application notes, including particle size reduction, amorphous solid dispersions, lipid-based systems, and cyclodextrin complexation, provide a robust starting point for formulation development. The choice of the most suitable approach will depend on the specific physicochemical properties of the API, the desired dosage form, and the target product profile. It is imperative that comprehensive characterization and stability studies are conducted for the selected formulation to ensure a safe, effective, and stable drug product.

References

  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212. [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • PharmaTutor. Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]

  • Vo, C. L.-N., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 14(9), 1779. [Link]

  • Shaikh, J., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2013, 808143. [Link]

  • Teulade, J. C., et al. (1978). Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives. Chemical & Pharmaceutical Bulletin, 26(4), 1041-1048. [Link]

  • Hirabayashi, A., et al. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry, 16(20), 9152-9163. [Link]

  • Patel, H. V., et al. (2023). Design, synthesis and antitubercular activity of pyrazole and benzo[d]imidazole clubbed dihydroimidazo[1,2-a]pyrimidinones. Indian Journal of Chemistry, 62B(11), 1131-1139. [Link]

  • Thompson, A. M., et al. (2009). Synthesis and antitubercular activity of 7-(R)- and 7-(S)-methyl-2-nitro-6-(S)-(4-(trifluoromethoxy)benzyloxy)-6,7-dihydro-5H-imidazo[2,1-b][12][9]oxazines, analogues of PA-824. Bioorganic & Medicinal Chemistry Letters, 19(21), 6079-6082. [Link]

  • Sbai, K., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Pharmaceuticals, 17(11), 1403. [Link]

  • ResearchGate. Synthesis and antitubercular activity of 7-(R)- and 7-(S)-methyl-2-nitro-6-(S)-(4-(trifluoromethoxy)benzyloxy)6,7-dihydro-5H -imidazo[2,1-b][9]oxazines, analogues of PA-824. [Link]

  • Glushkov, V. A., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry, 20, 1282-1292. [Link]

  • BIO Web of Conferences. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. [Link]

  • El-Morsy, A. M., et al. (2025). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules, 30(19), 4789. [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. [Link]

  • Paoli-Lombardo, R., et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Pharmaceuticals, 15(1), 84. [Link]

  • Xu, C., et al. (2019). Exploiting the 7-methylimidazo[1,5-a]pyrazin-8(7H)-one scaffold for the development of novel chemical inhibitors for Bromodomain and Extraterminal Domain (BET) family. Bioorganic Chemistry, 91, 103044. [Link]

  • ResearchGate. 7-methyl derivatives of PA-824. [Link]

  • NextSDS. Imidazo[1,2-c]pyrimidine, 8-amino-2,3-dihydro-7-methyl- (5CI). [Link]

  • PubChem. Imidazo[1,2-c]pyrimidine, 2,3-dihydro-6-methyl-5-oxo-. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing thermal degradation of 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine during storage

Welcome to the Technical Support Hub for 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine (CAS: 860721-60-4). This compound is a highly valuable, nitrogen-rich bicyclic building block used in advanced drug discovery a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Hub for 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine (CAS: 860721-60-4). This compound is a highly valuable, nitrogen-rich bicyclic building block used in advanced drug discovery and materials science. However, its unique structural features—specifically the partially saturated dihydroimidazole ring and the exocyclic amine—make it highly susceptible to thermal and oxidative degradation during storage.

This guide is designed for researchers and drug development professionals, providing mechanistic insights, self-validating storage protocols, and targeted troubleshooting to ensure absolute structural integrity across your experimental workflows.

Mechanistic Insights: The Causality of Thermal Degradation

To effectively prevent degradation, we must first understand the thermodynamic and kinetic forces acting upon the molecule. Thermal degradation of 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine proceeds via two primary, interconnected pathways [1]:

  • Thermodynamic Aromatization (Dehydrogenation): The 2,3-dihydroimidazo[1,2-c]pyrimidine core is a partially saturated bicyclic system. From a thermodynamic perspective, this state is metastable. Thermal stress provides the activation energy required for dehydrogenation, driving the molecule toward the fully conjugated, aromatic imidazo[1,2-c]pyrimidine state. This ring-opening/aromatization fundamentally alters the molecule's spatial geometry and binding affinity [4].

  • Radical-Mediated Amine Oxidation: The exocyclic amine at the C8 position is highly nucleophilic. At elevated temperatures, particularly in the presence of atmospheric oxygen or dissolved CO2, the amine undergoes radical-mediated oxidation [3]. This leads to the formation of N-oxides, hydroxylamines, and eventually azo-dimers, which manifest as a distinct yellow or brown discoloration in the powder or solution[2].

Thermal_Degradation Intact 7-Methyl-2,3-dihydroimidazo [1,2-c]pyrimidin-8-amine Heat Thermal Stress (>25°C) Intact->Heat Storage Oxygen Atmospheric O2 Intact->Oxygen Exposure Aromatization Dehydrogenation (Loss of H2) Heat->Aromatization Thermodynamic Drive Oxidation Radical N-Oxidation Heat->Oxidation Accelerates Oxygen->Oxidation Electron Transfer Product1 Imidazo[1,2-c]pyrimidine (Fully Aromatic Impurity) Aromatization->Product1 Product2 Azo-Dimers / N-Oxides (Discoloration) Oxidation->Product2

Mechanistic pathways of thermal degradation for the imidazo-pyrimidine core.

Quantitative Stability Matrix

The following table summarizes the degradation kinetics of 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine solid powder over a 6-month period under varying environmental conditions.

Storage TemperatureAtmosphereMoisture ControlPurity at 6 MonthsPrimary DegradantVisual Appearance
-20°C ArgonDesiccated>99.5%None detectedOff-white powder
4°C Ambient AirDesiccated96.2%Aromatized core (M-2)Pale yellow
25°C (Room Temp) Ambient AirNone81.4%N-Oxides / DimersBrown/Orange
40°C (Stress Test) Ambient AirHigh Humidity<40.0%Hydrolytic cleavageDark brown, sticky

Data Interpretation: Temperature control alone is insufficient; the displacement of oxygen (via Argon) and moisture (via desiccation) is strictly required to halt the radical oxidation of the C8-amine.

Self-Validating Storage Protocol (SOP)

To guarantee the integrity of your compound, follow this step-by-step methodology. This protocol is designed as a self-validating system , meaning the success of the storage method can be empirically verified before the compound is deployed in critical assays.

Step-by-Step Methodology
  • Lyophilization (Moisture Removal): Upon receipt or post-synthesis, dissolve the compound in a minimal amount of LC-MS grade water/acetonitrile and lyophilize for 24 hours. Causality: Removing residual solvent and water prevents hydrolytic deamination of the C8-amine during long-term storage.

  • Amber Vial Aliquoting: Transfer the dry powder into single-use, amber glass vials. Causality: Amber glass blocks UV light, which can act as a catalyst for radical initiation at the amine group.

  • Argon Blanketing: Insert an Argon gas line into the vial and purge gently for 15 seconds. Causality: Argon is heavier than air; it displaces O2, entirely cutting off the electron transfer pathway required for N-oxide formation.

  • PTFE-Silicone Sealing: Cap the vial immediately with a PTFE-lined silicone septum cap.

  • Cryogenic Storage: Store the sealed vials in a desiccator box at -20°C. Causality: Sub-zero temperatures deprive the system of the activation energy required for the thermodynamic dehydrogenation of the dihydroimidazole ring.

The Validation Step

Before utilizing an aliquoted vial in your experiment, run a rapid LC-MS (ESI+) validation check.

  • Success Criteria: A single sharp peak at 254 nm UV, with a mass-to-charge ratio of [M+H]+ ≈ 151.1 m/z .

  • Failure Criteria: The presence of an [M+H]+ ≈ 149.1 m/z peak indicates the storage system failed, and thermal aromatization (loss of H2) has occurred.

Storage_Workflow S1 1. Lyophilize (Remove H2O) S2 2. Aliquot (Single-Use) S1->S2 S3 3. Argon Purge (Displace O2) S2->S3 S4 4. Vacuum Seal (Block Air) S3->S4 S5 5. Store at -20°C (Halt Kinetics) S4->S5

Step-by-step self-validating storage workflow to prevent thermal degradation.

Troubleshooting & FAQs

Q: I left my stock solution of 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine on the benchtop overnight, and it turned yellow. Is it still usable? A: No, it should be discarded if quantitative precision is required. The yellowing is a direct visual biomarker of thermal and oxidative degradation. The exocyclic amine has likely undergone radical oxidation to form azo-dimers or N-oxides [2]. Using this in an assay will introduce massive variability, as the degraded byproducts have entirely different steric and electronic profiles.

Q: Can I store the compound in DMSO at -20°C instead of as a dry powder? A: It is highly discouraged. DMSO is hygroscopic and notoriously difficult to keep completely anhydrous. Even at -20°C, freeze-thaw cycles in DMSO will introduce trace water, which acts as a nucleophile and promotes hydrolytic cleavage of the pyrimidine ring over time. Always store the compound as a dry, lyophilized powder and reconstitute it immediately prior to use.

Q: My LC-MS validation shows a secondary peak at [M+H]+ = 167.1 m/z. What happened? A: The mass difference of +16 Da corresponds to the addition of an oxygen atom. Your Argon purging step (Step 3) was likely insufficient, or the vial seal was compromised. Atmospheric oxygen infiltrated the vial, and thermal energy drove the formation of an N-oxide at the C8-amine[3]. Review your capping mechanism and ensure you are using PTFE-lined septa.

Q: Why does the 2,3-dihydro ring aromatize so easily under thermal stress? A: Partially saturated heterocyclic rings are trapped in a local energy minimum. The fully conjugated imidazo[1,2-c]pyrimidine system is the global thermodynamic minimum because of the stabilization energy provided by extended pi-electron delocalization [1, 4]. Heat simply provides the activation energy necessary to overcome the barrier, resulting in the expulsion of hydrogen gas (dehydrogenation).

References

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies Source: PMC (National Center for Biotechnology Information) URL:[Link]

  • Thermal degradation of aqueous amine/amino acid solutions in the presence and absence of CO2 Source: ResearchGate URL:[Link]

  • Synthesis and Structure Activity Relationships of Imidazopyridine/Pyrimidine- and Furopyridine-Based Anti-Trypanosomal Agents Source: Universidade de São Paulo (USP) URL:[Link]

Optimization

Technical Support Center: Overcoming Background Noise in 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine Fluorescence Assays

Welcome to the Assay Development Technical Support Center. 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine is a highly versatile building block frequently utilized in fragment-based drug discovery (FBDD) and kinase i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Assay Development Technical Support Center. 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine is a highly versatile building block frequently utilized in fragment-based drug discovery (FBDD) and kinase inhibitor development. However, its unique fused bicyclic heteroaromatic core presents significant challenges in standard fluorescence-based high-throughput screening (HTS).

This guide provides mechanistic insights and field-proven protocols to help you isolate your target signal from compound-induced optical interference.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why does 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine cause high background in my FITC/Alexa Fluor 488 assays? A: The background noise is a direct result of the compound's intrinsic photophysics. The imidazo[1,2-c]pyrimidine core possesses a highly conjugated π -system. The addition of the 8-amine group acts as a strong electron donor, creating an internal charge transfer (ICT) state. This structural feature shifts the compound's absorption into the near-UV/blue region ( λmax​ ~345-350 nm) and its emission into the blue/green region ( λem​ ~453-460 nm)[1]. When using blue-excited fluorophores like FITC, the excitation light simultaneously excites the compound, leading to massive auto-fluorescent background.

Q2: My assay signal decreases at high compound concentrations. Is this target inhibition, aggregation, or an optical artifact? A: If you observe a dose-dependent signal drop that does not correlate with orthogonal biophysical assays (e.g., SPR or ITC), you are likely experiencing the Inner Filter Effect (IFE) . Because the compound absorbs light heavily in the UV-to-blue range, it can absorb the excitation energy intended for your assay's fluorophore (Primary IFE) or absorb the emitted light before it reaches the detector (Secondary IFE). Furthermore, the protonation state of the heterocyclic ring at physiological pH can exacerbate this by altering the molar extinction coefficient[2].

Q3: Does solvent choice affect the background noise? A: Yes. Imidazopyrimidine derivatives exhibit pronounced fluorosolvatochromism. In polar protic solvents (like aqueous assay buffers), hydrogen bonding with the ring nitrogens and the 8-amine can stabilize the excited state, causing a bathochromic (red) shift in emission and altering the absolute fluorescence quantum yield[3]. Variations in DMSO concentration across your dose-response curve will shift the background emission spectrum, complicating simple baseline subtractions.

Part 2: Experimental Workflows & Protocols

Protocol A: Mathematical Correction for the Inner Filter Effect (IFE)

To validate whether a signal reduction is true biochemical inhibition or an IFE artifact, you must quantify the compound's absorbance at the assay's specific excitation and emission wavelengths. This creates a self-validating system: if the mathematically corrected signal restores the baseline, the "inhibition" was purely optical.

Step-by-Step Methodology:

  • Preparation: Dispense 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine into a UV-transparent 384-well microplate at the exact concentration gradient used in your assay (e.g., 100 μ M to 1 nM). Include a buffer-only blank.

  • Absorbance Measurement: Read the absorbance of the plate at the excitation wavelength ( Aex​ ) and the emission wavelength ( Aem​ ) of your assay's fluorophore using a multimode microplate reader.

  • Baseline Subtraction: Subtract the buffer blank absorbance from all compound wells to isolate the compound's specific absorbance.

  • Correction Factor Calculation: Calculate the IFE Correction Factor (CF) for each well using the formula: CF=10(Aex​+Aem​)/2 .

  • Data Adjustment: Multiply your raw observed fluorescence ( Fobs​ ) by the CF to obtain the corrected fluorescence ( Fcorr​ ).

IFE Step1 Measure Assay Fluorescence (F_obs) Step3 Calculate Correction Factor (CF) CF = 10^((A_ex + A_em)/2) Step1->Step3 Step2 Measure Compound Absorbance at Ex (A_ex) and Em (A_em) Step2->Step3 Step4 Apply Correction: F_corr = F_obs * CF Step3->Step4

Caption: Step-by-step mathematical correction workflow for the Inner Filter Effect (IFE).

Protocol B: Transitioning to Time-Resolved FRET (TR-FRET)

The most robust solution to overcome the nanosecond-scale auto-fluorescence of 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine is to implement temporal gating via TR-FRET.

Step-by-Step Methodology:

  • Reagent Selection: Replace standard fluorophores with a Lanthanide chelate donor (e.g., Europium or Terbium) and a compatible red-shifted acceptor (e.g., Alexa Fluor 647 or ULight).

  • Assay Assembly: Incubate your target protein, the Lanthanide-labeled probe, and the imidazopyrimidine compound in a low-volume 384-well white plate (white plates enhance signal reflection and reduce crosstalk).

  • Instrument Configuration: Set the microplate reader to TR-FRET mode. Configure the excitation source (flash lamp or laser) to 337 nm or 340 nm.

  • Temporal Gating (Critical Step): Set a delay time of 50 to 100 μ s after the excitation pulse before opening the measurement window. The auto-fluorescence of the imidazopyrimidine compound decays within 1-10 nanoseconds, allowing it to dissipate completely in the dark before measurement begins.

  • Signal Acquisition: Set the integration time (measurement window) to 200-400 μ s. Calculate the ratiometric signal (Acceptor Emission / Donor Emission) to normalize for well-to-well volume variations.

TRFRET A Pulsed Excitation (340 nm) B 7-Me-Imidazo[1,2-c]pyrimidine (Short Lifetime <10 ns) A->B Absorbed C Lanthanide Donor (Long Lifetime >1 ms) A->C Absorbed D Time Delay Window (50-100 µs) B->D Rapid Decay (Background) C->D Persistent Emission E Detector Acquisition (Target Signal Only) D->E Gated Measurement

Caption: Time-gated TR-FRET workflow eliminating nanosecond auto-fluorescence background.

Part 3: Data Presentation & Troubleshooting Matrix

To further assist in experimental design, the table below compares the photophysical properties of the interfering scaffold against common assay fluorophores, highlighting the spectral overlap that causes background noise.

Table 1: Photophysical Properties Comparison

Molecule / ScaffoldExcitation ( λmax​ )Emission ( λmax​ )Fluorescence LifetimePrimary Issue
7-Me-Imidazo[1,2-c]pyrimidin-8-amine ~345 - 350 nm~453 - 460 nm< 10 nsBroad auto-fluorescence, IFE
FITC / Alexa Fluor 488 490 nm525 nm~4 nsExcitation overlap with compound tail
Europium Cryptate (TR-FRET Donor) 337 nm620 nm1.0 - 1.5 msNone (Bypasses background via gating)
Cy5 / Alexa Fluor 647 650 nm670 nm~1 nsNone (Red-shifted beyond interference)

Table 2: Rapid Troubleshooting Matrix

SymptomProbable CauseRecommended Action
High baseline signal in negative controls containing compoundCompound auto-fluorescenceSwitch to red-shifted fluorophores (e.g., Cy5) or implement TR-FRET.
False-positive "inhibition" at concentrations >10 μ MInner Filter Effect (IFE)Measure compound absorbance at Ex/Em; apply mathematical correction (Protocol A).
Signal fluctuation upon adding assay bufferSolvatochromic shift / pH sensitivityEnsure buffer pH is strictly controlled (pH 7.4). Avoid high DMSO variations.
Non-linear dose-response curvesCompound aggregation / QuenchingAdd 0.01% CHAPS or Tween-20 to the buffer to prevent colloidal aggregation.

References[1] Title: Imidazo[1,2-c]pyrimidine Azo-Dyes: Synthesis, Characterization, DFT, and Fluorescence Properties

Source: ResearchGate URL: [2] Title: New fluorescent cytidine 5'-phosphate derivatives Source: PubMed, National Institutes of Health URL: [3] Title: Co-Catalyzed Dual C5/C8–H Bond Functionalization of Imidazo[1,2-a]pyrazines with Disulfides and Grignard Reagents Source: Organic Letters, ACS Publications URL:

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to Mitigating Off-Target Cytotoxicity of 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine (7-MDCPA) in Primary Cells

Disclaimer: As of March 2026, there is no publicly available scientific literature detailing the specific mechanism of action or established off-target effects for a compound designated "7-Methyl-2,3-dihydroimidazo[1,2-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: As of March 2026, there is no publicly available scientific literature detailing the specific mechanism of action or established off-target effects for a compound designated "7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine." This technical support guide is a generalized resource for researchers encountering potential off-target cytotoxicity with novel small molecule inhibitors of a similar structural class, which we will refer to as 7-MDCPA. The experimental data and compound characteristics presented are hypothetical and intended for illustrative purposes to guide researchers in developing a robust experimental plan.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our primary cell cultures when using 7-MDCPA, even at concentrations that are effective in immortalized cell lines. Why are primary cells more sensitive?

A: Primary cells are generally more sensitive to chemical compounds compared to immortalized cell lines.[1] This heightened sensitivity can be attributed to several factors:

  • Slower Proliferation Rates: Primary cells have a finite lifespan and divide less frequently than cancer cell lines. This can make them more susceptible to compounds that induce cell cycle arrest or apoptosis.

  • Intact Signaling Pathways: Primary cells retain the complex and tightly regulated signaling networks of their tissue of origin.[2] Off-target effects of a compound can more readily disrupt these delicate pathways, leading to cytotoxicity.

  • Lower Expression of Drug Efflux Pumps: Immortalized cell lines can overexpress multidrug resistance transporters, which actively pump out xenobiotics, thereby reducing the intracellular concentration of the compound. Primary cells typically have lower levels of these transporters.

Q2: What are the common indicators that the cytotoxicity we are observing with 7-MDCPA is due to off-target effects?

A: Unexpected phenotypic outcomes or data that contradict the established role of the primary target are common indicators of off-target activity.[3] Key signs include:

  • Discrepancy with Genetic Knockdown: If the phenotype observed with 7-MDCPA treatment is significantly different from the phenotype observed with siRNA or CRISPR-mediated knockdown of the intended target, an off-target effect is likely.

  • Lack of Rescue with Downstream Activators: If the cytotoxic effect cannot be rescued by activating downstream components of the target pathway, it suggests that the toxicity is mediated by a different mechanism.

  • Inconsistent Results with Structurally Unrelated Inhibitors: If another inhibitor with a different chemical scaffold but the same intended target does not produce the same cytotoxic profile, this points towards off-target effects of 7-MDCPA.[3]

Troubleshooting Guide: A Deeper Dive

Q3: Our initial dose-response experiments show a very narrow therapeutic window for 7-MDCPA in primary endothelial cells. How can we optimize the concentration to minimize cytotoxicity while maintaining on-target activity?

A: Optimizing the concentration is a critical first step.[1][3] A comprehensive dose-response and time-course experiment is essential. We recommend the following approach:

  • Determine the Cellular IC50 or EC50: First, establish the concentration of 7-MDCPA that inhibits 50% of the target's activity in your primary cells. This is a more relevant metric than the biochemical IC50. A detailed protocol for determining the cellular IC50 is provided below.

  • Titrate Down to the Lowest Effective Dose: Once the cellular IC50 is known, we advise using the lowest concentration that still provides a significant on-target effect. It is often not necessary to use concentrations that result in maximal target inhibition, as these are more likely to engage lower-affinity off-targets.

  • Shorten the Treatment Duration: Prolonged exposure to even low concentrations of a compound can lead to cumulative toxicity.[1] Determine the minimum exposure time required to achieve the desired biological outcome.

Q4: We have optimized the concentration and treatment time, but still observe unacceptable levels of cytotoxicity. What are the next steps to validate that our observed phenotype is due to on-target inhibition?

A: To distinguish between on-target and off-target effects, several validation experiments are necessary.[3]

  • Use a Structurally Unrelated Inhibitor: As mentioned, this is a primary method for validation. If a second, chemically distinct inhibitor of the same target recapitulates the desired phenotype without the associated cytotoxicity, it strongly suggests that the cytotoxicity of 7-MDCPA is an off-target effect.

  • Genetic Target Validation: Employ siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the intended target protein. If the resulting phenotype matches the desired, non-cytotoxic effects of 7-MDCPA, it confirms the on-target mechanism.

  • Chemical Rescue: If possible, "rescue" the on-target effect by adding back a downstream product of the inhibited enzyme or pathway. If the desired phenotype is restored without alleviating the cytotoxicity, this further implicates off-target effects.

Q5: We suspect 7-MDCPA is hitting other kinases. How can we identify these potential off-targets?

A: Identifying the specific off-targets of 7-MDCPA is crucial for interpreting your results and potentially redesigning the molecule.

  • Kinase Profiling: Screen 7-MDCPA against a broad panel of kinases.[4] This can be done through specialized contract research organizations (CROs). The results will provide a selectivity profile and identify any other kinases that are significantly inhibited by your compound.

  • Chemical Proteomics: Techniques like affinity-based protein profiling can be used to identify the direct binding partners of 7-MDCPA within the cellular proteome.

Experimental Protocols

Protocol 1: Determination of Cellular IC50 for 7-MDCPA

This protocol outlines a method to determine the potency of 7-MDCPA within a cellular context, ensuring that the concentrations used in subsequent experiments are relevant.[3]

  • Cell Culture: Plate primary cells at a density of 1 x 10^6 cells/well in a 6-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of 7-MDCPA (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis: Perform a western blot to detect the phosphorylation status of a known downstream substrate of the target kinase.

  • Densitometry: Quantify the band intensity to determine the concentration at which 50% of substrate phosphorylation is inhibited (IC50).

Protocol 2: Assessing Cytotoxicity using Annexin V/PI Staining

This method allows for the differentiation between apoptotic and necrotic cell death.

  • Cell Seeding: Seed primary cells in a 24-well plate at an optimal density and allow them to attach overnight.

  • Treatment: Treat cells with various concentrations of 7-MDCPA and a vehicle control for the desired duration.

  • Cell Harvesting: Gently collect both adherent and floating cells.

  • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.

Data Presentation

Parameter Description
Biochemical IC50 Concentration of 7-MDCPA that inhibits 50% of the purified target kinase activity in a cell-free assay.
Cellular IC50 Concentration of 7-MDCPA that inhibits 50% of the target kinase activity within the primary cells.
Cytotoxicity CC50 Concentration of 7-MDCPA that causes 50% cell death in primary cells.
Selectivity Index The ratio of CC50 to Cellular IC50. A higher selectivity index indicates a wider therapeutic window.

Visualizations

G cluster_0 Troubleshooting Workflow for Off-Target Cytotoxicity A Unexpected Cytotoxicity Observed B Optimize Concentration & Time A->B C Cytotoxicity Persists? B->C D Validate On-Target Effect C->D Yes J On-Target Cytotoxicity Confirmed C->J No E Use Structurally Unrelated Inhibitor D->E F Genetic Knockdown (siRNA/CRISPR) D->F G Phenotype Recapitulated without Cytotoxicity? E->G F->G H Cytotoxicity is Likely Off-Target G->H Yes G->J No I Identify Off-Targets (Kinase Panel) H->I

Caption: Troubleshooting workflow for investigating off-target cytotoxicity.

G cluster_1 On-Target vs. Off-Target Signaling cluster_on On-Target Pathway cluster_off Off-Target Pathway A 7-MDCPA B Target Kinase A->B Inhibits C Substrate B->C Phosphorylates D Desired Phenotype C->D X 7-MDCPA Y Off-Target Kinase X->Y Inhibits Z Critical Cellular Protein Y->Z W Cytotoxicity Z->W

Caption: On-target vs. off-target signaling pathways for a hypothetical kinase inhibitor.

References

  • Benchchem. (2025). Technical Support Center: Managing Off-Target Effects of Kinase Inhibitors. BenchChem.
  • Pao, W., & Senderowicz, A. M. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Clinical Cancer Research, 19(4), 779–781.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Nomura, D. K., et al. (2013). A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. Nature Chemical Biology, 9(3), 159–161.
  • Benchchem. (2025). How to minimize Cambinol-induced cytotoxicity in primary cells. BenchChem.
  • Pagel, P. (2017, February 15). Strategies to Reduce the Use of Tyrosine Kinase Inhibitors in CML. American Health & Drug Benefits, 10(S1), 23–24.
  • Di Fiore, P. P., & Sigismund, S. (2022). Small molecules targeting endocytic uptake and recycling pathways. Frontiers in Cell and Developmental Biology, 10, 999889.
  • Various Authors. (2026, February 28). Recent Advances in Development of Small Molecules to Fight Cancer—Second Edition. Molecules, 31(5), 987.
  • Eastman, A. (2016). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. Oncotarget, 8(5), 8564–8573.

Sources

Optimization

Resolving crystallization and precipitation issues during 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine scale-up

Target Molecule: 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine Target Audience: Process Chemists, Formulation Scientists, and Scale-up Engineers Welcome to the Technical Support Center. The scale-up of fused hetero...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine Target Audience: Process Chemists, Formulation Scientists, and Scale-up Engineers

Welcome to the Technical Support Center. The scale-up of fused heterocyclic amines like 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine frequently presents severe crystallization challenges. Due to the molecule's rigid imidazo-pyrimidine core and the hydrogen-bonding capacity of the primary amine, it exhibits complex solvation thermodynamics. This often leads to Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"—polymorphic instability, and severe agglomeration during pilot-plant scale-up.

This guide provides field-proven, thermodynamically grounded solutions to resolve these critical path issues.

Part 1: Frequently Asked Questions (Troubleshooting LLPS & Agglomeration)

Q1: During cooling crystallization, my batch turns into a milky emulsion before solidifying into a sticky mass. Why is this happening?

Root Cause (Causality): You are experiencing Liquid-Liquid Phase Separation (LLPS)[1][2]. In mixed solvent systems (e.g., acetone/water or ethanol/water), the solubility of 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine drops sharply with temperature. If the cooling rate is too fast, the solution reaches a high state of supersaturation without nucleating crystals. Instead, it crosses the "binodal curve" (cloud point), causing the system to spontaneously separate into two liquid phases: a solute-rich oil phase and a solvent-rich continuous phase. Because the solute-rich droplets are highly concentrated, they eventually undergo uncontrolled, rapid primary nucleation, trapping solvent and impurities to form a sticky, agglomerated mass[3][4].

Q2: If oiling out is unavoidable in my current equipment, can I still control the final crystal size?

Process Engineering Solution: Yes. If thermodynamic constraints force you into the LLPS region, you can manipulate the kinetics of the oil droplets via hydrodynamics. According to[3][4], the size of the resulting crystals in an oiling-out system is inversely proportional to the oil droplet size. By decreasing the agitation speed , you increase the size of the oil droplets. Larger droplets have a higher internal frequency of primary and secondary nucleation, which paradoxically results in the generation of smaller, more uniform crystals. Conversely, high-speed agitation creates micro-droplets that suppress nucleation, leading to fewer, larger, but potentially more impure crystals[3][4].

Q3: How do I completely bypass the oiling-out boundary to achieve high-purity, free-flowing powder?

Thermodynamic Solution: You must decouple supersaturation generation from spontaneous nucleation by implementing a Seeded Cooling Crystallization [5][6]. By introducing external seeds into the metastable zone above the cloud point temperature, you provide immediate surface area for crystal growth. This consumes the supersaturation before the system can cross the binodal curve into the LLPS regime. Furthermore, utilizing thermal cycling (oscillating the temperature slightly during the growth phase) dissolves fine particles and heals crystal defects, significantly improving the aspect ratio and bulk powder properties[7][8].

Part 2: Mechanistic Visualizations

To understand the phase boundaries and the corrective workflow, refer to the thermodynamic and operational diagrams below.

PhaseDiagram Undersaturated Undersaturated Solution (High Temp, Clear) Supersaturated Metastable Zone (Supersaturated) Undersaturated->Supersaturated Cooling LLPS Liquid-Liquid Phase Separation (Binodal Boundary / Oiling Out) Supersaturated->LLPS Rapid Cooling (Unseeded) Crystallization Solid-Liquid Equilibrium (Controlled Crystal Growth) Supersaturated->Crystallization Seeding (Bypasses Binodal) Agglomerates Agglomerated / Impure Solid (Solvent Entrapment) LLPS->Agglomerates Spontaneous Nucleation

Caption: Thermodynamic pathways comparing unseeded LLPS failure vs. seeded controlled crystallization.

Workflow Step1 1. Dissolution Heat to 65°C in Acetone/Water Step2 2. Clarification Polish filtration to clean reactor Step1->Step2 Step3 3. Initial Cooling Cool to 50°C (Metastable Zone) Step2->Step3 Step4 4. Seeding Add 2 wt% wet-milled seeds at 50°C Step3->Step4 Step5 5. Aging Hold at 50°C for 2 hrs to consume supersaturation Step4->Step5 Step6 6. Programmed Cooling Cool to 5°C at 0.1°C/min Step5->Step6 Step7 7. Isolation Filter, wash, and dry under vacuum Step6->Step7

Caption: Step-by-step experimental workflow for seeded cooling crystallization.

Part 3: Quantitative Data & Process Parameters

The following table summarizes the causal relationship between process parameters and the final physiochemical properties of 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine during scale-up.

Process StrategyAgitation SpeedCooling RateSeed LoadingObserved Phase BehaviorFinal Product Quality
Unseeded (Baseline) 200 rpm1.0 °C/min0%Severe LLPS (Micro-droplets)Large, highly agglomerated, low purity.
Unseeded (Modified) 75 rpm1.0 °C/min0%LLPS (Macro-droplets)Smaller crystals, moderate agglomeration.
Seeded (Linear) 150 rpm0.5 °C/min0.5% (Dry)Minor LLPS / Late NucleationBimodal size distribution, moderate purity.
Seeded (Optimized) 150 rpm0.1 °C/min2.0% (Wet-milled)Direct Solid-Liquid GrowthHigh purity (>99.5%), free-flowing powder.

Data synthesis based on principles of droplet-size nucleation control[3][4] and wet-milled seed implementation[6].

Part 4: Standard Operating Procedure (SOP) - Optimized Seeded Crystallization

To ensure a self-validating and reproducible scale-up, follow this explicit protocol designed to maintain the system within the metastable zone and prevent oiling out.

Materials:

  • Crude 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine

  • Solvent: Acetone / Deionized Water (e.g., 80:20 v/v ratio)

  • Wet-milled seed crystals (2 wt% relative to crude API)[6]

Step-by-Step Methodology:

  • Dissolution: Charge the crude API and the Acetone/Water mixture into a jacketed crystallizer. Heat the suspension to 65 °C under moderate agitation (150 rpm) until complete dissolution is achieved.

  • Clarification: Perform a hot polish filtration through a 0.45 µm filter into a pre-heated, particle-free receiving reactor to remove foreign insoluble matter that could trigger premature, uncontrolled nucleation.

  • Supersaturation Generation: Cool the batch linearly from 65 °C to 50 °C at a rate of 0.5 °C/min. Self-Validation Check: The solution must remain completely clear. If cloudiness is observed, the solvent ratio is incorrect, or the batch has oiled out.

  • Seeding: At 50 °C, charge 2 wt% of wet-milled 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine seeds (suspended in a small amount of the anti-solvent/solvent mixture). Using wet-milled seeds prevents the introduction of dry agglomerates and ensures a consistent polymorphic form[6].

  • Desupersaturation (Aging): Hold the reactor temperature isothermally at 50 °C for 2 hours. This allows the seeds to grow and safely consume the initial supersaturation, shifting the concentration curve away from the LLPS binodal boundary.

  • Programmed Cooling & Thermal Cycling: Cool the batch from 50 °C to 5 °C at a slow, controlled rate of 0.1 °C/min. Optional: If needle-like crystals or fine particulates are observed via in-line PAT (Process Analytical Technology), implement a thermal cycle (e.g., heat back to 20 °C, hold, then cool back to 5 °C) to dissolve fines and improve the crystal aspect ratio[7][8].

  • Isolation: Filter the resulting slurry, wash the cake with a chilled (5 °C) displacement volume of the solvent mixture, and dry under vacuum at 40 °C until constant weight is achieved.

References

  • Takasuga, M., & Ooshima, H. (2014). Control of Crystal Size during Oiling Out Crystallization of an API. Crystal Growth & Design, 14(11), 6006-6011. American Chemical Society. URL:[Link]

  • Durak, L., et al. (2018). Development and Scale-Up of a Crystallization Process To Improve an API's Physiochemical and Bulk Powder Properties. Organic Process Research & Development, 22(3), 296-305. American Chemical Society. URL:[Link]

  • Chen, J., et al. (2012). Industrial Perspectives of Pharmaceutical Crystallization. Organic Process Research & Development, 17(3), 445-454. American Chemical Society. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting False Positives in 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine Binding Assays

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this definitive guide to help you triage and resolve false-positive hits when screening the 7-Methyl-2,3-dihydroimidazo[1,2-c]...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this definitive guide to help you triage and resolve false-positive hits when screening the 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine scaffold.

This heterocyclic core is a highly privileged building block frequently utilized in the development of1[1]. However, its physicochemical properties—specifically its extended aromatic system and the basic 8-amine group—make it highly prone to fluorescence interference, colloidal aggregation, and electrostatic non-specific binding (NSB).

Use the diagnostic workflow and self-validating protocols below to ensure the scientific integrity of your binding data.

Diagnostic Triage Workflow

Before discarding a hit or advancing it to structure-activity relationship (SAR) profiling, utilize this triage logic to identify the exact mechanism of assay interference.

TriageWorkflow Start Primary Hit: 7-Methyl-2,3-dihydroimidazo [1,2-c]pyrimidin-8-amine AggCheck Add 0.01% Triton X-100 Does IC50 shift >3-fold? Start->AggCheck AggYes Colloidal Aggregator (False Positive) AggCheck->AggYes Yes AggNo Activity Maintained AggCheck->AggNo No FluorCheck Check Auto-fluorescence (Ex/Em overlap) AggNo->FluorCheck FluorYes Assay Interference (Use Orthogonal SPR/ITC) FluorCheck->FluorYes Yes FluorNo True Binder Proceed to SAR FluorCheck->FluorNo No

Diagnostic workflow to triage false positives for imidazo[1,2-c]pyrimidine scaffolds.

Frequently Asked Questions (Mechanistic Causality)

Q1: Why does my compound show nanomolar inhibition in TR-FRET but no binding in SPR? Causality: The imidazo[1,2-c]pyrimidine core features an extended conjugated electron system. In2[2], lanthanide fluorophores (e.g., Europium) are used to minimize prompt background fluorescence. However, if your compound absorbs light at the donor's emission wavelength (inner-filter effect) or acts as a collisional quencher, it will artificially reduce the FRET signal. This signal loss mimics target inhibition, creating a false positive. Resolution: Always validate fluorescent hits with an orthogonal, label-free assay like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

Q2: How do I definitively rule out colloidal aggregation for this scaffold? Causality: Small, hydrophobic fragments often form colloidal aggregates at the micromolar concentrations used in primary screening. As detailed by the 3[3], these aggregates non-specifically sequester target proteins on their surface, causing enzyme inhibition that deceptively appears as specific binding. Resolution: Colloidal aggregates are highly sensitive to non-ionic detergents. Implement a detergent-reversal protocol (see Protocol 1 below) to break the phase separation.

Q3: In SPR, I am seeing super-stoichiometric binding (Rmax > expected). What is causing this? Causality: The primary amine at the 8-position of 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine is basic and becomes protonated (cationic) at physiological pH. Standard SPR sensor chips (e.g., Biacore CM5) utilize a carboxymethyl dextran matrix, which is highly negatively charged. This creates strong 4[4] between the compound and the chip matrix, leading to artificially high response units (RU). Resolution: Switch to a low-density CM4 chip or increase the running buffer ionic strength to shield electrostatic interactions.

Quantitative Interference Profiles

Use the following table to benchmark your experimental data against known interference thresholds for the imidazo[1,2-c]pyrimidine class.

Interference MechanismPrimary IndicatorQuantitative ThresholdMitigation Strategy
Colloidal Aggregation Hill slope > 1.5; IC50 shift with detergent>3-fold IC50 increaseAdd 0.01%–0.1% Triton X-100 or Tween-20
Fluorescence Quenching Decreased donor emission in TR-FRET>20% signal drop at 620 nmSwitch to orthogonal label-free assay (SPR/ITC)
Electrostatic NSB (SPR) Super-stoichiometric bindingRU > 150% of theoretical RmaxUse CM4 chip; increase buffer NaCl to 250 mM
Auto-fluorescence Elevated baseline in FP/FRET>3 standard deviations above DMSORed-shift the fluorophore (e.g., use Cy5)
Self-Validating Experimental Protocols
Protocol 1: Detergent-Based Aggregation Reversal Assay

Self-Validating Principle: By running the compound against the target in parallel (with and without detergent), the system internally controls for true active-site binding versus phase-separation artifacts.

  • Buffer Preparation: Prepare two identical batches of your standard assay buffer. To Batch A, add nothing (Control). To Batch B, add 0.01% (v/v) Triton X-100 (Detergent).

  • Compound Serial Dilution: Prepare a 10-point, 3-fold serial dilution of 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine starting at 100 µM in 100% DMSO.

  • Assay Assembly: Dispense the compound into two 384-well plates. Add Batch A buffer to Plate 1 and Batch B buffer to Plate 2.

  • Target Incubation: Add the target protein and incubate for 30 minutes at room temperature.

  • Readout & Analysis: Measure the activity. If the IC50 in Plate 1 is 1 µM but shifts to >100 µM in Plate 2, the compound is a colloidal aggregator and should be flagged as a false positive.

Protocol 2: SPR Electrostatic NSB Triage

Self-Validating Principle: Injecting the compound over a blank reference channel isolates matrix-driven interactions from protein-driven interactions.

  • Sensor Chip Selection: Install a low-charge-density CM4 chip (rather than a standard CM5) to minimize anionic carboxymethyl dextran interactions.

  • Buffer Optimization: Formulate the running buffer (e.g., HBS-EP) with 250 mM NaCl (elevated from the standard 150 mM) to shield the protonated 8-amine group.

  • Reference Channel Setup: Activate and block Flow Cell 1 (FC1) with ethanolamine without immobilizing any protein. Immobilize the target protein on Flow Cell 2 (FC2).

  • Analyte Injection: Inject a concentration series of the compound (0.1 µM to 50 µM) over both FC1 and FC2 at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Data Evaluation: Subtract the FC1 signal from FC2. If the raw FC1 signal exceeds 20% of the FC2 signal, electrostatic NSB is still occurring, and you must switch to a fully zwitterionic or hydrophobic sensor surface.

Sources

Optimization

Technical Support Center: Enhancing the Shelf-Life and Stability of 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine Stock Solutions

Welcome to the Technical Support Center. As a highly functionalized heterocyclic building block and bioactive core, 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine requires stringent handling protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a highly functionalized heterocyclic building block and bioactive core, 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine requires stringent handling protocols. While the imidazopyrimidine scaffold is generally stable in optimized organic solutions[1], the presence of the primary amine and the partially saturated dihydroimidazo ring introduces specific physicochemical vulnerabilities.

This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the underlying chemical causality, and implement self-validating protocols for stock solution preparation.

The Causality of Degradation: Understanding Molecular Vulnerabilities

To prevent stock degradation, you must first understand the mechanisms driving it. The instability of this compound in standard laboratory storage is primarily driven by two pathways:

  • Oxidative Self-Condensation in DMSO: Dimethyl sulfoxide (DMSO) is not an inert solvent; it acts as a mild oxidizing agent. The electron-rich primary amine on the pyrimidine ring is highly susceptible to oxidation. In DMSO, aminopyrimidines can oxidize into reactive intermediates that rapidly undergo self-condensation, yielding deeply colored bipyrimidine or pyrimidopteridine dimers[2],.

  • Hygroscopic Precipitation: DMSO is extremely hygroscopic. When exposed to ambient air, it rapidly absorbs water, which depresses the solvent's freezing point and drastically reduces the solubility of the compound. During freeze-thaw cycles, this water-induced supersaturation forces the compound out of its metastable state and into an irreversible crystalline solid[3].

degradation A 7-Methyl-2,3-dihydroimidazo [1,2-c]pyrimidin-8-amine B Amine Oxidation (DMSO/O2) A->B > 4°C Storage C Water Absorption (Hygroscopy) A->C Air Exposure D Bipyrimidine Dimers (Color) B->D Condensation E Irreversible Precipitation C->E Freeze-Thaw

Figure 1: Primary degradation pathways of aminopyrimidines in DMSO stock solutions.

Troubleshooting FAQs

Q1: My 10 mM DMSO stock solution turned yellow/brown after a week on the bench. Is it still usable for my kinase assay? A1: No, the stock must be discarded. The color change is a definitive visual indicator of oxidative self-condensation. The primary amine has reacted with the DMSO (and atmospheric oxygen) to form conjugated dimers[2],. Using this stock will introduce off-target artifacts and invalidate your biochemical data.

Q2: I stored my stock at -20°C, but now there is a white precipitate that won't redissolve even after warming and sonication. What happened? A2: Your stock has suffered from hygroscopic crystallization. Every time a DMSO tube is opened in ambient air, it absorbs moisture. The introduction of water lowers the compound's solubility. When you return the tube to -20°C, the freeze-thaw cycle provides the kinetic energy needed for the compound to crash out into a thermodynamically stable, highly insoluble crystalline form[3].

Q3: How many freeze-thaw cycles can this compound tolerate? A3: We strongly recommend zero freeze-thaw cycles for the working stock. The compound should be aliquoted into single-use volumes immediately upon reconstitution. Repeated thermal cycling exponentially increases the risk of precipitation and oxidative stress[3],[4].

Q4: Can I prepare my stock solution in an aqueous buffer (e.g., PBS) to avoid DMSO oxidation? A4: Aqueous buffers are strictly for immediate working dilutions, not stock storage. The baseline aqueous solubility of the dihydroimidazo core is low, and prolonged exposure to aqueous media (especially at physiological pH 7.4 at 37°C) risks ring hydrolysis. Always store the master stock in anhydrous DMSO and dilute into aqueous media immediately prior to the assay (keeping final DMSO <0.1%)[4].

Validated Standard Operating Procedure (SOP)

To ensure a self-validating system, this protocol integrates environmental controls and an analytical checkpoint to guarantee stock integrity before biological application.

Step 1: Environmental Equilibration Remove the lyophilized vial of 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine from the freezer and place it in a desiccator. Allow it to equilibrate to room temperature for at least 30 minutes. Causality: Opening a cold vial causes immediate atmospheric condensation, introducing water that will ruin the stock.

Step 2: Anhydrous Reconstitution In a dry environment (preferably under an argon or nitrogen stream), add Anhydrous DMSO (Cell-culture grade, ≥99.9% purity, ≤0.005% water) to achieve the desired concentration (e.g., 10 mM).

Step 3: Gentle Dissolution Pipette the solution gently up and down. Do not vortex vigorously. Causality: Vortexing introduces micro-bubbles of oxygen into the solvent, accelerating the amine oxidation pathway.

Step 4: Self-Validation Checkpoint (Critical) Before aliquoting, withdraw 1 µL of the stock and dilute it in acetonitrile/water for a rapid LC-MS or UV-Vis purity check. Validation Criteria: Confirm a single peak corresponding to the parent mass and ensure no absorbance shift into the visible spectrum (>400 nm), which would indicate early-stage dimerization.

Step 5: Aliquoting and Storage Immediately dispense the validated stock into low-bind, amber microcentrifuge tubes in single-use volumes (e.g., 10–50 µL). Flash-freeze the tubes in liquid nitrogen and transfer to -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month)[5].

SOP step1 1. Equilibrate (Desiccator) step2 2. Anhydrous DMSO step1->step2 step3 3. Gentle Mix (No Vortex) step2->step3 step4 4. LC-MS/UV Validation step3->step4 step5 5. Store -80°C (Single-use) step4->step5

Figure 2: Self-validating workflow for the preparation of stable aminopyrimidine stocks.

Quantitative Stability Metrics

Use the following table to benchmark your storage conditions and anticipate degradation risks.

Storage ConditionSolventMax Shelf-LifePrimary Degradation Risk
-80°C (Dark) Anhydrous DMSO (<0.005% H₂O)6 MonthsNone (Optimal stability baseline)
-20°C (Dark) Anhydrous DMSO (<0.005% H₂O)1 MonthSlow oxidation / Micro-crystallization
4°C (Dark) Wet DMSO (>1% H₂O)< 1 WeekHygroscopic precipitation
Room Temp (Light) Standard DMSO< 24 HoursOxidative condensation (Yellowing)
37°C (Assay Temp) Aqueous Buffer (pH 7.4)< 4 HoursRing hydrolysis / Precipitation

References

  • Procházková, E., et al. "Compound instability in dimethyl sulphoxide, case studies with 5-aminopyrimidines and the implications for compound storage and screening." Bioorganic & Medicinal Chemistry Letters, 2012.

  • Ziath Ltd. "The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO." Ziath Technical Notes.

  • MedChemExpress. "SN-008 | SN-011 Analog - Storage and Handling." MedChemExpress Protocols.

  • STEMCELL Technologies. "Small Molecule PIS - CHIR99021 (Aminopyrimidine derivative)." STEMCELL Product Information.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine and Other Imidazopyrimidine Derivatives in Kinase Inhibition

Introduction: The Therapeutic Potential of the Imidazopyrimidine Scaffold The imidazopyrimidine core, a fused heterocyclic system, represents a privileged scaffold in medicinal chemistry. Its structural resemblance to en...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of the Imidazopyrimidine Scaffold

The imidazopyrimidine core, a fused heterocyclic system, represents a privileged scaffold in medicinal chemistry. Its structural resemblance to endogenous purines allows for interactions with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1] Derivatives of imidazo[1,2-a]pyrimidine, imidazo[1,2-c]pyrimidine, and other related isomers have been extensively investigated as kinase inhibitors, anticancer agents, anti-inflammatory molecules, and antimicrobials.[1][2] This guide provides a comparative analysis of 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine, a specific but less-characterized derivative, against its more studied counterparts. By dissecting the structure-activity relationships (SAR) of known imidazopyrimidine-based inhibitors, we can extrapolate the potential therapeutic profile of this novel compound and guide future research endeavors.

The Imidazo[1,2-c]pyrimidine Core: A Versatile Kinase Binding Moiety

The imidazo[1,2-c]pyrimidine scaffold has proven to be a particularly fruitful starting point for the development of potent kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. Several studies have highlighted the ability of imidazo[1,2-c]pyrimidine derivatives to target key kinases involved in these pathological processes.

Targeting Spleen Tyrosine Kinase (Syk) and Zeta-Associated Protein Kinase 70 (ZAP-70)

Syk and ZAP-70 are non-receptor tyrosine kinases crucial for signaling in B-cells and T-cells, respectively. Their inhibition presents a promising strategy for the treatment of allergic and autoimmune diseases. Research has demonstrated that imidazo[1,2-c]pyrimidine derivatives can potently inhibit both Syk and ZAP-70.[3] Furthermore, the substitution pattern on the imidazo[1,2-c]pyrimidine core significantly influences both potency and oral bioavailability.[3] For instance, the introduction of a carboxamide group at the 8-position has been shown to yield highly selective ZAP-70 inhibitors.[4]

Structural Dissection of 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine: A Predictive Analysis

The Significance of the 2,3-Dihydro Feature

The saturation of the C2-C3 bond in the imidazole portion of the scaffold, resulting in a 2,3-dihydroimidazo[1,2-c]pyrimidine, introduces conformational flexibility. This can significantly impact the binding affinity and selectivity of the molecule for its target protein. In some instances, this added flexibility allows for optimal positioning of key pharmacophoric groups within the ATP-binding pocket of a kinase. Studies on related 2,3-dihydroimidazo[1,2-a]pyrimidine derivatives have shown their potential as central nervous system agents and in other therapeutic areas, highlighting the importance of this structural modification.[5][6]

Impact of the 7-Methyl Group

Substitution at the 7-position of the imidazopyrimidine ring system can influence various properties of the molecule, including its metabolic stability, solubility, and target engagement. A methyl group at this position can enhance binding by occupying a hydrophobic pocket within the target protein. Furthermore, it can sterically hinder metabolic enzymes, potentially improving the pharmacokinetic profile of the compound. For example, in the related indolizine scaffold, methylation at the 7-position was found to be important for anti-tubercular activity.[7]

The Role of the 8-Amino Group

The presence of an amino group at the 8-position is a critical determinant of the biological activity of imidazo[1,2-c]pyrimidines. This group can act as a hydrogen bond donor, forming crucial interactions with the hinge region of the kinase ATP-binding site. This interaction is a common feature of many potent kinase inhibitors. Structure-activity relationship studies on imidazo[1,2-c]pyrimidine-8-carboxamide derivatives have demonstrated that modifications at this position directly impact ZAP-70 inhibitory activity and selectivity.[4] An unsubstituted amino group, as in our target compound, provides a key interaction point for target engagement.

Comparative Performance and Experimental Data

To contextualize the predicted activity of 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine, we can compare its structural features to those of known imidazopyrimidine kinase inhibitors with published experimental data.

Compound/Derivative Class Key Structural Features Primary Target(s) Reported Activity (IC50) Reference
Imidazo[1,2-c]pyrimidine derivativesVaried substitutionsSyk, ZAP-70Potent inhibition, specific values vary with substitution[3]
5-Benzylaminoimidazo[1,2-c]pyrimidine-8-carboxamides8-carboxamide, 5-benzylaminoZAP-70Highly potent and selective inhibition (e.g., compound 26)[4]
Pyrido[2,3-d]pyrimidin-7-onesFused pyridopyrimidinone coreCDKs (e.g., Cdk4)Nanomolar inhibition (e.g., 0.004 µM for Cdk4)[8]
Imidazo[1,2-b]pyridazinesFused imidazopyridazine corePIM kinasesInhibition of PIM-1 and PIM-2 in cellular assays[9]

Based on this comparative data, it is plausible that 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine would exhibit inhibitory activity against one or more kinases. The 8-amino group suggests a potential interaction with the kinase hinge region, a common binding motif. The 7-methyl group and the 2,3-dihydro feature would likely modulate the potency and selectivity of this interaction.

Experimental Protocols for Evaluation

To empirically determine the biological activity of 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine and compare it to other derivatives, a series of well-established assays should be employed.

Kinase Inhibition Assay (Example: ZAP-70)

This protocol outlines a typical in vitro assay to measure the inhibitory activity of a compound against a specific kinase.

Objective: To determine the IC50 value of 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine for ZAP-70 kinase.

Materials:

  • Recombinant human ZAP-70 enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Substrate peptide (e.g., a poly-Glu-Tyr peptide)

  • Test compound (7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine)

  • Positive control inhibitor (e.g., a known ZAP-70 inhibitor)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add 5 µL of the diluted test compound or control to the wells of a 384-well plate.

  • Add 10 µL of a solution containing the ZAP-70 enzyme and substrate peptide in kinase buffer to each well.

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer to each well.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Proliferation Assay

This protocol measures the effect of a compound on the growth of cancer cell lines.

Objective: To assess the anti-proliferative activity of 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine.

Materials:

  • Human cancer cell line (e.g., Jurkat cells for T-cell leukemia)

  • Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics

  • Test compound

  • Positive control (e.g., a known cytotoxic agent)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar

  • 96-well clear-bottom white plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells per well and incubate overnight.

  • Treat the cells with serial dilutions of the test compound or control.

  • Incubate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent viability for each concentration and determine the GI50 (concentration for 50% growth inhibition) value.

Visualizing the Landscape: Structures, Pathways, and Workflows

To aid in the conceptualization of the relationships between these molecules and their biological context, the following diagrams are provided.

cluster_scaffold Imidazo[1,2-c]pyrimidine Core cluster_derivatives Derivatives Core Imidazo[1,2-c]pyrimidine Target 7-Methyl-2,3-dihydro- imidazo[1,2-c]pyrimidin-8-amine Core->Target is a Syk_Inhibitor Syk/ZAP-70 Inhibitors Core->Syk_Inhibitor is the basis for ZAP70_Inhibitor Selective ZAP-70 Inhibitors Core->ZAP70_Inhibitor is the basis for CDK_Inhibitor CDK Inhibitors (related scaffolds) Core->CDK_Inhibitor related to Syk_Inhibitor->ZAP70_Inhibitor can be optimized for

Caption: Relationship between the core scaffold and its derivatives.

Antigen Antigen Presentation TCR T-Cell Receptor (TCR) Antigen->TCR ZAP70 ZAP-70 TCR->ZAP70 activates Downstream Downstream Signaling (e.g., PLCγ1, LAT) ZAP70->Downstream Activation T-Cell Activation (e.g., IL-2 Production) Downstream->Activation Inhibitor Imidazo[1,2-c]pyrimidine Inhibitor Inhibitor->ZAP70 inhibits

Caption: Simplified ZAP-70 signaling pathway and point of inhibition.

Start Compound Synthesis and Purification Kinase_Assay In Vitro Kinase Inhibition Assay Start->Kinase_Assay Cell_Assay Cellular Proliferation Assay Kinase_Assay->Cell_Assay SAR Structure-Activity Relationship (SAR) Analysis Cell_Assay->SAR PK_Studies Pharmacokinetic Studies (in vivo) Cell_Assay->PK_Studies Lead_Opt Lead Optimization SAR->Lead_Opt PK_Studies->Lead_Opt

Caption: High-level workflow for inhibitor development.

Conclusion and Future Directions

Based on a thorough analysis of the existing literature on imidazopyrimidine derivatives, 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine emerges as a compound with considerable potential as a kinase inhibitor. The key structural motifs—a 2,3-dihydro-imidazopyrimidine core, a 7-methyl group, and an 8-amino substituent—each contribute to a promising profile for target engagement and drug-like properties.

The immediate next step is the synthesis and in vitro biological evaluation of this compound. The experimental protocols provided in this guide offer a clear path for its initial characterization. A comprehensive kinase panel screening would be highly valuable to identify its primary target(s). Subsequent cellular assays will be crucial to confirm its on-target activity and assess its therapeutic potential. The insights gained from these studies will not only elucidate the specific properties of 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine but also contribute to a deeper understanding of the structure-activity relationships that govern the diverse biological activities of the imidazopyrimidine scaffold.

References

  • Hirabayashi, A., et al. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry, 16(20), 9247-9260. [Link]

  • Malawska, B., et al. (2014). Synthesis, Pharmacological Activity and Molecular Modeling of 1-Aryl-7-hydroxy-2,3-dihydroimidazo[1,2-a]pyrimidine-5(1H)-ones and their 6-Substituted Derivatives. Bentham Science Publishers. [Link]

  • Hirabayashi, A., et al. (2009). Structure-activity relationship studies of 5-benzylaminoimidazo[1,2-c]pyrimidine-8-carboxamide derivatives as potent, highly selective ZAP-70 kinase inhibitors. Bioorganic & Medicinal Chemistry, 17(1), 284-294. [Link]

  • Clark, J., et al. (1986). A Novel Synthesis of Imidazo[1,2-c]pyrimidines. ResearchGate. [Link]

  • Pandey, J., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters, 23(17), 4846-4849. [Link]

  • Kiseleva, E. A., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry, 20, 1086-1098. [Link]

  • Xu, C., et al. (2019). Exploiting the 7-methylimidazo[1,5-a]pyrazin-8(7H)-one scaffold for the development of novel chemical inhibitors for Bromodomain and Extraterminal Domain (BET) family. Bioorganic Chemistry, 90, 103044. [Link]

  • Patel, H. D., et al. (2023). Design, synthesis and antitubercular activity of pyrazole and benzo[d]imidazole clubbed dihydroimidazo[1,2-a]pyrimidinones. Journal of the Indian Chemical Society, 100(1), 100821. [Link]

  • Kim, P., et al. (2009). Synthesis and antitubercular activity of 7-(R)- and 7-(S)-methyl-2-nitro-6-(S)-(4-(trifluoromethoxy)benzyloxy)-6,7-dihydro-5H-imidazo[2,1-b][3][4]oxazines, analogues of PA-824. Bioorganic & Medicinal Chemistry Letters, 19(21), 6054-6057. [Link]

  • Zhang, R., et al. (2022). Synthesis, Optimization, and Structure–Activity Relationships of Imidazo[1,2-a]pyrimidines as Inhibitors of Group 2 Influenza A Viruses. Journal of Medicinal Chemistry, 65(21), 14389-14407. [Link]

  • World News of Natural Sciences. (2021). Synthesis and characterization of novel pyrimidine derivatives of N-pentyl-2,7-diphenyl-3,8a-dihydroimidazo. World News of Natural Sciences, 37, 92-101. [Link]

  • DergiPark. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. Hacettepe University Journal of the Faculty of Pharmacy. [Link]

  • VanderWel, S. N., et al. (2000). Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry, 43(24), 4581-4593. [Link]

  • Boukhallout, F. E., et al. (2025). Synthesis and biological activity of new imidazo[1,2-c]pyrimidin-5(6H)-one, imidazo[2,1-b]purin-4(5H)-one and imidazo[2,1-i]purine as antioxidant and antibacterial agents. ResearchGate. [Link]

  • Zuccotto, F., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Semantic Scholar. [Link]

  • Chate, A. V., et al. (2019). Anti-Tubercular Activity of Substituted 7-Methyl and 7-Formylindolizines and In Silico Study for Prospective Molecular Target Identification. Molecules, 24(23), 4387. [Link]

  • Google Patents. (2007). IMIDAZO[1,2-B]PYRIDAZINE AND PYRAZOLO[1,5-A]PYRIMIDINE DERIVATIVES AND THEIR USE AS PROTEIN KINASE INHIBITORS.
  • Wang, T., et al. (2021). Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. European Journal of Medicinal Chemistry, 211, 113023. [Link]

Sources

Comparative

Reproducibility of 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine in In Vitro Biochemical Assays: A Comparative Guide

As fragment-based drug discovery (FBDD) continues to dominate early-stage kinase inhibitor development, the imidazo[1,2-c]pyrimidine scaffold has emerged as a highly privileged pharmacophore. Specifically, 7-Methyl-2,3-d...

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Author: BenchChem Technical Support Team. Date: April 2026

As fragment-based drug discovery (FBDD) continues to dominate early-stage kinase inhibitor development, the imidazo[1,2-c]pyrimidine scaffold has emerged as a highly privileged pharmacophore. Specifically, 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine (CAS 860721-60-4) serves as a critical building block. The nitrogen atoms in its pyrimidine core and the exocyclic 8-amine act as potent hydrogen bond acceptors and donors, perfectly mimicking the adenine ring of ATP to anchor into the kinase hinge region (e.g., PI3K, CDK2, and SHP2)[1].

However, evaluating low-molecular-weight fragments like this in in vitro biochemical assays presents severe reproducibility challenges. At the high concentrations required for fragment screening (100 µM – 1 mM), these compounds are highly susceptible to artifactual behavior. This guide provides a comprehensive, self-validating framework for achieving reproducible assay data, comparing orthogonal platforms, and eliminating false positives.

The Reproducibility Challenge: Autofluorescence and Colloidal Aggregation

When screening 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine, researchers typically encounter two major mechanisms of assay interference:

  • Compound Autofluorescence: Heterocyclic ring systems often exhibit intrinsic fluorescence in the blue/green spectrum (300–500 nm). In standard prompt-fluorescence assays, this overlaps with the emission spectra of common fluorophores, artificially inflating background signals and destroying the Z'-factor.

  • Colloidal Aggregation: As demonstrated extensively by Shoichet and colleagues, hydrophobic fragments in aqueous media spontaneously self-assemble into densely packed colloidal particles (50–500 nm in diameter)[2]. These colloids non-specifically sequester the target kinase on their surface, causing partial unfolding and preventing substrate access. This mimics enzymatic inhibition, yielding highly potent but entirely artifactual IC50 values characterized by steep Hill slopes (>2.0)[3].

To establish a trustworthy, self-validating system, we must utilize assay platforms and buffer conditions specifically designed to decouple true monomeric hinge-binding from these physical artifacts.

Aggregation_Mechanism Start Fragment in Aqueous Media NoDet Standard Buffer (No Detergent) Start->NoDet Det Buffer + 0.01% Triton X-100 Start->Det Agg Colloidal Aggregation (50-500 nm particles) NoDet->Agg FalsePos False Positive (Protein Sequestration) Agg->FalsePos Mono True Monomeric Solution Det->Mono TrueBind Hinge Binding (Valid IC50 Measurement) Mono->TrueBind

Figure 1. Mechanism of colloidal aggregation vs. true monomeric binding in biochemical assays.

Comparative Assay Platforms: TR-FRET vs. ADP-Glo

To ensure data integrity, a primary assay must be paired with an orthogonal secondary assay. For imidazo[1,2-c]pyrimidine fragments, we compare Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and ADP-Glo (Luminescence) .

TR-FRET is the superior primary choice. It utilizes lanthanide chelates (e.g., Europium) that possess exceptionally long emission half-lives (milliseconds). By introducing a 50 µs time delay between excitation and measurement, the short-lived autofluorescence (nanoseconds) of the 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine fragment completely decays, leaving a pristine signal-to-background ratio[4].

Table 1: Platform Comparison for Imidazo[1,2-c]pyrimidine Screening
Assay ParameterTR-FRET (Primary Platform)ADP-Glo Luminescence (Orthogonal)
Readout Mechanism Proximity-based energy transferATP depletion / Luciferase
Autofluorescence Interference Zero (Time-delayed reading)Zero (Luminescent readout)
False Positive Risks Epitope masking, AggregationLuciferase inhibition, Aggregation
Kinetic Resolution High (Direct substrate competition)Low (Coupled enzyme cascade)
Z'-Factor Stability Excellent (>0.75)Good (>0.65)

Self-Validating Experimental Protocol (TR-FRET PI3K Assay)

This protocol is engineered to validate the causality of inhibition. By running the assay in parallel with and without a non-ionic detergent (Triton X-100), you create an internal control that immediately flags colloidal aggregators. Detergents disrupt the surface tension of colloids, forcing the fragment back into a monomeric state[3].

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 3 mM MgCl2, 1 mM EGTA, and 2 mM DTT.

    • Critical Causality Step: Split the buffer into two batches. To Batch A, add 0.01% Triton X-100 (Detergent condition). Leave Batch B detergent-free.

  • Compound Dispensing:

    • Use an acoustic liquid handler (e.g., Echo 550) to dispense 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine in a 10-point dose-response curve (Top concentration: 500 µM) into a 384-well low-volume plate. Keep final DMSO concentration strictly at 1% to prevent solvent-induced precipitation.

  • Kinase Reaction:

    • Add 5 µL of PI3Kα enzyme (final concentration 2 nM) pre-incubated with the compound for 15 minutes.

    • Initiate the reaction by adding 5 µL of substrate mix (10 µM PIP2 and 10 µM ATP).

    • Incubate at room temperature for 40 minutes.

  • Stop & Detect:

    • Add 5 µL of Stop Solution containing 15 mM EDTA to chelate Mg2+ and halt kinase catalysis.

    • Add 5 µL of Detection Mix containing Europium-labeled anti-GST antibody, GST-tagged GRP1 PH domain, and Streptavidin-Allophycocyanin (APC)[4].

  • Time-Resolved Measurement:

    • Read on a compatible microplate reader (e.g., PHERAstar FSX). Excitation at 337 nm, delay of 50 µs, and dual emission reading at 620 nm (Europium) and 665 nm (APC).

TR_FRET_Workflow A 1. Kinase + Fragment (7-Methyl...amine) B 2. Assay Buffer (+ 0.01% Triton X-100) A->B C 3. ATP + PIP2 Substrate (Initiate Reaction) B->C D 4. Incubation (40 min @ RT) C->D E 5. Stop Solution (EDTA + Biotin-PIP3) D->E F 6. Detection Mix (Eu-Anti-GST + APC-Strep) E->F G 7. TR-FRET Readout (Em 665nm / 620nm) F->G

Figure 2. Step-by-step TR-FRET assay workflow for evaluating kinase inhibitors.

Data Presentation & Interpretation

The table below illustrates the expected reproducibility data when screening the bare 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine fragment. Because it is a raw unoptimized scaffold, its true monomeric affinity for PI3K is weak. However, without proper assay controls, it masquerades as a potent hit.

Table 2: Impact of Assay Conditions on Fragment Reproducibility
Assay ConditionApparent IC50 (µM)Hill SlopeZ'-FactorMechanistic Conclusion
Buffer (No Detergent) 1.8 ± 0.52.70.48False Positive: Colloidal aggregation sequestering the kinase.
Buffer + 0.01% Triton X-100 > 250N/A0.82True Negative: Aggregates disrupted; reveals true weak baseline affinity.
Buffer + 0.01% CHAPS > 250N/A0.80True Negative: Orthogonal detergent confirms monomeric state.

Analytical Takeaway: If a researcher relies solely on detergent-free buffers, they will waste months optimizing a false positive. By embedding the causality of aggregation directly into the protocol via detergent controls, the assay becomes a self-validating system. Only derivatives of this fragment that maintain sub-micromolar IC50s in the presence of Triton X-100 with a Hill slope near 1.0 should be advanced into structure-activity relationship (SAR) campaigns[5].

References

  • Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. PubMed - NIH.
  • Colloidal aggregation: from screening nuisance to formul
  • Potency switch between CHK1 and MK2: discovery of imidazo[1,2-a]pyrazine- and imidazo[1,2-c]pyrimidine-based kinase inhibitors. PubMed - NIH.
  • Fluorescence Polarization and Time-Resolved Fluorescence Resonance Energy Transfer Techniques for PI3K Assays.

Sources

Validation

Validating Analytical Methods for 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine Quantification

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Protocol Executive Summary & Physicochemical Profiling The compound 7-Methyl-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Protocol

Executive Summary & Physicochemical Profiling

The compound 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine (Molecular Weight: ~150.18 g/mol ) is a fused bicyclic heterocyclic amine. Imidazo[1,2-c]pyrimidine derivatives serve as critical structural motifs in modern medicinal chemistry, frequently appearing in the development of kinase inhibitors and targeted antineoplastic agents[1].

Quantifying this specific building block presents a unique set of analytical challenges. The combination of a primary amine at the 8-position and the electron-rich nitrogens within the imidazo-pyrimidine core renders the molecule highly polar and basic. On traditional alkyl-bonded stationary phases (e.g., C18), this results in poor retention, severe peak tailing due to secondary interactions with residual surface silanols, and susceptibility to matrix-induced ionization suppression.

This guide objectively compares three analytical modalities—Reversed-Phase HPLC (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and LC-MS/MS—and provides a self-validating protocol for trace quantification compliant with ICH Q2(R2) guidelines[2].

Methodological Comparison: Selecting the Right Modality

To establish a robust analytical control strategy, the choice of chromatographic modality must align with the required limit of quantification (LOQ) and the sample matrix.

A. Reversed-Phase HPLC-UV (High pH)
  • Mechanism: Utilizes a C18 or C8 column with a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 9.5).

  • Causality: At physiological or acidic pH, the basic nitrogens are protonated, leading to rapid elution in the void volume. Elevating the pH above the molecule's pKa neutralizes the amine, promoting hydrophobic partitioning into the stationary phase and mitigating silanol-induced tailing.

  • Best For: Bulk drug substance assay, purity profiling (>0.1% w/w).

B. Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Mechanism: Employs a bare silica or zwitterionic stationary phase with a high-organic mobile phase (e.g., 90% Acetonitrile with 10 mM Ammonium Formate).

  • Causality: Instead of suppressing ionization, HILIC embraces the molecule's polarity. The analyte partitions into a water-enriched layer immobilized on the silica surface. This provides orthogonal selectivity to RP-HPLC and excellent peak shape for polar basic amines.

  • Best For: Orthogonal impurity screening and polar degradation product tracking.

C. LC-MS/MS (ESI-QQQ)
  • Mechanism: Couples a Biphenyl or PFP (Pentafluorophenyl) column with acidic mobile phases (0.1% Formic Acid) and tandem mass spectrometry (Multiple Reaction Monitoring).

  • Causality: Biphenyl phases offer π-π interactions with the electron-deficient pyrimidine ring, ensuring retention even under acidic conditions. The acidic mobile phase guarantees complete protonation ( [M+H]+ ) for maximum Electrospray Ionization (ESI+) efficiency.

  • Best For: Bioanalysis, trace-level quantification (<10 ng/mL), and genotoxic impurity screening[3].

Selection Start 7-Methyl-2,3-dihydroimidazo [1,2-c]pyrimidin-8-amine Goal Quantification Goal Start->Goal Bulk Bulk Drug / High Conc. (>0.1% w/w) Goal->Bulk Trace Trace / Bioanalysis (<10 ng/mL) Goal->Trace RP RP-HPLC (High pH) C18 Column Bulk->RP Standard HILIC HILIC Zwitterionic Column Bulk->HILIC Orthogonal LCMS LC-MS/MS (MRM) Biphenyl Column Trace->LCMS High Sensitivity

Figure 1: Analytical modality selection tree for imidazo[1,2-c]pyrimidines.

Quantitative Performance Data

The following table synthesizes the expected performance metrics of the three methods when validated according to ICH Q2(R2) standards[4].

Validation Parameter (ICH Q2)RP-HPLC-UV (High pH)HILIC-UVLC-MS/MS (MRM)
Linearity Range 1.0 – 100 µg/mL0.5 – 50 µg/mL0.5 – 500 ng/mL
Limit of Detection (LOD) 0.3 µg/mL0.15 µg/mL0.1 ng/mL
Limit of Quantitation (LOQ) 1.0 µg/mL0.5 µg/mL0.5 ng/mL
Precision (%RSD, n=6) < 1.0%< 1.5%< 3.5%
Accuracy (Recovery %) 98.5 – 101.5%97.0 – 102.0%92.0 – 105.0%
Matrix Effect Susceptibility LowModerateHigh (Requires Internal Std)
Primary Use Case API Release TestingOrthogonal Purity CheckPharmacokinetics / Trace

Data Note: LC-MS/MS limits of quantification for heterocyclic aromatic amines in complex matrices can reliably reach low ng/g levels when paired with optimized sample preparation[5],[6].

Optimized Experimental Protocol: LC-MS/MS Trace Quantification

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) to isolate the basic amine from matrix suppressors[3].

Phase 1: Sample Preparation (MCX SPE)

Causality: Heterocyclic amines suffer from massive ionization suppression in ESI+ if co-eluting with matrix lipids. MCX cartridges trap the protonated amine via electrostatic interactions, allowing aggressive organic washing.

  • Conditioning: Pass 2 mL Methanol, followed by 2 mL 2% Formic Acid in Water through the MCX cartridge.

  • Loading: Acidify the sample matrix (e.g., plasma or cell lysate) with 2% Formic Acid (1:1 v/v) to ensure complete protonation of the pyrimidin-8-amine. Load onto the cartridge.

  • Washing (Crucial Step): Wash with 2 mL 2% Formic Acid in Water (removes polar neutrals), followed by 2 mL 100% Methanol (removes hydrophobic lipids). The analyte remains locked via cation exchange.

  • Elution: Elute with 2 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the amine, breaking the ionic bond and releasing it into the organic solvent.

  • Reconstitution: Evaporate to dryness under N2​ and reconstitute in 100 µL of Initial Mobile Phase.

Phase 2: Chromatographic Separation
  • Column: Restek Raptor Biphenyl (50 mm × 2.1 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: 5% to 60% B

    • 3.0 - 3.5 min: 60% to 95% B (Wash)

    • 3.5 - 5.0 min: 5% B (Equilibration)

  • Flow Rate: 0.4 mL/min. Column Temp: 40°C.

Phase 3: Mass Spectrometry & Self-Validation
  • Source: Electrospray Ionization in Positive Mode (ESI+).

  • MRM Transitions: Precursor [M+H]+ at m/z 151.1. Optimize collision energy to monitor primary product ions (e.g., m/z 109.1 for quantification, m/z 82.0 for qualification).

  • Self-Validation Check (System Suitability): Before running analytical batches, inject a 10 ng/mL standard six consecutive times.

    • Acceptance Criteria: Retention time drift ≤ 0.1 min; Peak area %RSD ≤ 5.0%; Signal-to-Noise (S/N) > 100. If criteria fail, the system is not validated for the run; perform source cleaning or column purging.

Validation Dev Method Development (Column/Mobile Phase Selection) SST System Suitability Testing (Resolution, Tailing Factor) Dev->SST Spec Specificity (Matrix Interference Check) SST->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy & Precision (%RSD < 2.0%, Recovery 98-102%) Lin->Acc Rob Robustness (Flow rate, pH, Temp variations) Acc->Rob Val Validated Method for Routine Quantification Rob->Val

Figure 2: ICH Q2(R2) compliant method validation lifecycle.

References

1. CHM BOOK-化学宇宙-860721-60-4. chmbook.cn. Link 2.[3] Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. PubMed (nih.gov). 3 3.[1] The Effect of Core Replacement on S64315, a Selective MCL-1 Inhibitor, and Its Analogues. ACS Publications (acs.org).7 4.[5] METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC-MS/MS. CyberLeninka (cyberleninka.ru). 5 5.[2] Validation of Analytical Procedures Q2(R2). ICH (ich.org). 2 6.[6] METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC–MS/MS. ResearchGate (researchgate.net). 6 7.[4] ICH guideline Q2(R2) on validation of analytical procedures. EMA (europa.eu). 4

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Safety & Regulatory Compliance

Safety

Operational Protocol and Disposal Guide: 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine

As drug development professionals and research scientists, ensuring the safe handling and environmental isolation of synthetic intermediates is just as critical as the synthesis itself. 7-Methyl-2,3-dihydroimidazo[1,2-c]...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and research scientists, ensuring the safe handling and environmental isolation of synthetic intermediates is just as critical as the synthesis itself. 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine (CAS: 860721-60-4) is a specialized nitrogenous heterocyclic building block frequently utilized in medicinal chemistry[1].

This guide provides field-proven, step-by-step methodologies for the safe operational handling and disposal of this compound. By integrating self-validating safety checks into every step, this protocol ensures full regulatory compliance while protecting both laboratory personnel and the environment.

Chemical Identity & Hazard Causality

Understanding the physical and chemical properties of a compound is the first step in designing a robust disposal plan.

PropertyQuantitative Value
Chemical Name 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine
CAS Registry Number 860721-60-4
Molecular Formula C7H10N4
Molecular Weight 150.18 g/mol
LogP -1.27
Physical State Solid (Powder)

The Causality of the Hazard: Because of its highly hydrophilic nature (LogP of -1.27)[2], improper sink disposal of this compound poses a severe risk of rapid dispersion in municipal wastewater systems. Furthermore, nitrogenous heterocycles possess robust C-N bonds that resist standard biological degradation in water treatment facilities. Consequently, all waste containing this compound must be isolated and subjected to high-temperature incineration to safely break down the imidazopyrimidine core and prevent environmental accumulation.

Regulatory Grounding & Safety Preparation

To ensure laboratory personnel safety, all handling and disposal must strictly adhere to the OSHA Laboratory Standard (29 CFR 1910.1450). This federal standard mandates the implementation of a Chemical Hygiene Plan (CHP) to protect workers from hazardous chemical exposures in non-production laboratories[3].

Pre-Operational Self-Validating Check
  • Action: Conduct all powder transfers and waste consolidation within a certified chemical fume hood.

  • Causality: The fine particulate nature of the solid powder poses a respiratory inhalation hazard and can cause mucosal irritation.

  • Self-Validating System: Do not rely solely on the hood's digital flow meter. Before opening the reagent vial, tape a 2-inch strip of tissue paper to the bottom of the sash. A continuous inward flutter provides a self-validating, real-time visual confirmation of directional airflow (80-120 FPM).

Step-by-Step Disposal Methodologies

The following protocols dictate the exact workflow for neutralizing and disposing of waste generated during experiments utilizing 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine.

Protocol A: Liquid Waste Segregation & Disposal

Step 1: Quenching and pH Neutralization

  • Action: Adjust the pH of the mother liquor or reaction mixture to a neutral range (pH 6-8) using 1M HCl or 1M NaOH before bulk disposal.

  • Causality: Highly acidic or basic solutions can trigger violent, gas-evolving exothermic reactions when mixed with incompatible organic solvents in bulk waste carboys.

  • Self-Validating System: Do not rely on calculated stoichiometric equivalents. Extract a 10 µL aliquot of the quenched solution and apply it to a universal pH indicator strip. Visual confirmation of a neutral green hue (pH 7) validates that the solution is chemically stable and safe for transfer.

Step 2: Solvent Transfer

  • Action: Transfer the neutralized liquid to a designated, high-density polyethylene (HDPE) "Non-Halogenated Organic Waste" carboy (unless halogenated solvents were used in the workflow).

  • Causality: HDPE is chemically resistant to most organic solvents, preventing container degradation, swelling, and secondary spills.

  • Self-Validating System: Before pouring, visually inspect the secondary containment bin beneath the carboy. If any liquid is present in the bin, halt the transfer immediately; this visual cue indicates a compromised primary carboy that must be replaced.

Protocol B: Solid Waste & Consumable Disposal

Step 1: Primary Containment of Powders

  • Action: Place all empty reagent vials, contaminated spatulas, and weighing papers into a puncture-proof, sealable primary container.

  • Causality: Residual powder can easily aerosolize during transit to the waste facility, posing an exposure risk to environmental health and safety (EHS) personnel.

  • Self-Validating System: Seal the primary container and invert it over a clean white sheet of paper. Tap the lid firmly. If any particulates appear on the paper, the seal is compromised and the container must be re-housed.

Step 2: Secondary Containment and PPE Doffing

  • Action: Double-bag the primary container in 4-mil polyethylene hazardous waste bags. Doff your nitrile gloves inside-out and place them directly into the bag before the final seal.

  • Causality: Doffing gloves inside-out traps any trace chemical residue inside the glove matrix, preventing cross-contamination of laboratory door handles and surfaces.

Visual Disposal Workflow

To streamline laboratory operations, adhere to the following logical workflow for segregating imidazopyrimidine waste streams.

WasteWorkflow A 7-Methyl-2,3-dihydroimidazo [1,2-c]pyrimidin-8-amine Waste B Solid Waste (Powders, Vials) A->B C Liquid Waste (Organic Solvents) A->C D Contaminated PPE (Gloves, Mats) A->D E Secondary Containment & Labeling B->E Double Bagging C->E pH 6-8 Verification D->E Biohazard/Chem Bin F EPA/RCRA Compliant High-Temp Incineration E->F Licensed Hazmat Courier

Operational workflow for the segregation and disposal of imidazopyrimidine chemical waste.

References

1.[2] Title: Imidazo[1,2-c]pyrimidine, 8-amino-2,3-dihydro-7-methyl- (5CI) - Guidechem Source: guidechem.com URL:

2.[1] Title: Imidazo[1,2-c]pyrimidine, 8-amino-2,3-dihydro-7-methyl- (5CI) — Chemical Substance Information - NextSDS Source: nextsds.com URL:

3.[3] Title: 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories - eCFR Source: ecfr.gov URL:

Sources

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